molecular formula C7H10BrNO2 B3285348 3-Bromo-2-oxocyclohexanecarboxamide CAS No. 80193-04-0

3-Bromo-2-oxocyclohexanecarboxamide

Cat. No.: B3285348
CAS No.: 80193-04-0
M. Wt: 220.06 g/mol
InChI Key: TXFDMCPBDPAULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-oxocyclohexanecarboxamide is a useful research compound. Its molecular formula is C7H10BrNO2 and its molecular weight is 220.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-oxocyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO2/c8-5-3-1-2-4(6(5)10)7(9)11/h4-5H,1-3H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFDMCPBDPAULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C(C1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: 3-Bromo-2-oxocyclohexanecarboxamide (CAS 80193-04-0) - A Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Foreword

This document serves as a summary of the currently available technical information for the chemical compound 3-Bromo-2-oxocyclohexanecarboxamide, identified by the CAS number 80193-04-0. It is intended for researchers, scientists, and drug development professionals. However, a comprehensive search of scientific literature, patent databases, and chemical supplier information reveals a significant lack of in-depth technical data for this specific molecule. While basic chemical properties are accessible, detailed experimental protocols, extensive reactivity studies, and biological activity data are not publicly available at this time. Consequently, this guide will present the confirmed information and highlight the areas where data is absent.

Chemical Identity and Properties

This compound is a halogenated cyclic β-keto amide. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 80193-04-0N/A
Molecular Formula C₇H₁₀BrNO₂N/A
Molecular Weight 220.06 g/mol N/A
IUPAC Name This compoundInferred
Melting Point 163 °CN/A
Boiling Point 399.1 ± 42.0 °C (Predicted)N/A
Density 1.621 ± 0.06 g/cm³ (Predicted)N/A

Note: The IUPAC name is inferred from the structure and naming conventions for similar compounds, as a definitive source was not identified.

Synthesis and Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not available in published scientific literature or patents. However, based on general organic chemistry principles, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

The synthesis would likely involve two key steps:

  • Amidation of a β-keto ester: Starting with a suitable cyclohexanone derivative, such as ethyl 2-oxocyclohexanecarboxylate, amidation would form the corresponding 2-oxocyclohexanecarboxamide.

  • Bromination of the β-keto amide: The subsequent step would be the selective bromination at the α-position to the ketone.

Workflow Diagram: Proposed Synthesis

G start Ethyl 2-oxocyclohexanecarboxylate step1 Amidation (e.g., NH3 or NH4OH) start->step1 intermediate 2-Oxocyclohexanecarboxamide step1->intermediate step2 Bromination (e.g., NBS or Br2) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Disclaimer: This proposed pathway is theoretical and has not been experimentally verified from available sources. The choice of reagents, reaction conditions (temperature, solvent, reaction time), and purification methods would require experimental optimization.

Reactivity and Potential Applications

There is no specific information regarding the reactivity profile or potential applications of this compound in the public domain. Based on its structure, the following reactive sites can be identified:

  • The α-bromo ketone moiety: This functional group is known to be a good electrophile and could participate in nucleophilic substitution reactions.

  • The amide group: The amide functionality can undergo hydrolysis under acidic or basic conditions.

  • The enolizable protons: The protons alpha to the carbonyl groups can be removed by a base, forming an enolate, which can then act as a nucleophile.

The presence of the α-bromo ketone suggests potential utility as a synthetic intermediate for the introduction of the cyclohexanone carboxamide scaffold into larger molecules. Such moieties are of interest in medicinal chemistry.

Biological Activity and Signaling Pathways

No pharmacological studies or biological activity data for this compound have been reported in the scientific literature. Therefore, there is no information on its mechanism of action or any signaling pathways it might modulate.

Conclusion

This compound (CAS 80193-04-0) is a chemical compound for which there is a notable scarcity of detailed technical information in the public domain. While its basic physicochemical properties are available from chemical suppliers, crucial data for researchers and drug development professionals, such as detailed synthesis protocols, spectroscopic data, reactivity profiles, and biological activity, are absent from peer-reviewed literature and patent filings. The information presented in this guide is based on the limited available data and theoretical chemical principles. Further experimental investigation is required to fully characterize this molecule and explore its potential applications.

Physical and chemical properties of 3-Bromo-2-oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-2-oxocyclohexanecarboxamide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document combines available data from chemical databases with extrapolated information based on the known chemistry of related α-halo keto amides. The guide includes a summary of physicochemical properties, proposed experimental protocols for its synthesis and characterization, and a discussion of its potential reactivity. This document aims to serve as a foundational resource for researchers interested in utilizing this compound in synthetic chemistry and drug discovery endeavors.

Introduction

This compound is a halogenated cyclic β-keto amide. The presence of three key functional groups—a bromine atom alpha to a ketone, a cyclic ketone, and a primary amide—suggests a versatile chemical reactivity profile. Such compounds are of interest in organic synthesis as intermediates for the construction of more complex molecular architectures, including heterocyclic systems and substituted cyclohexanes. The α-halo ketone moiety, in particular, is a well-known electrophilic site, susceptible to nucleophilic attack, while the amide and ketone functionalities offer further sites for chemical modification. This guide synthesizes the currently available information on this compound to facilitate its potential application in research and development.

Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₇H₁₀BrNO₂ChemSrc[1]
Molecular Weight 220.06 g/mol ChemSrc[1]
CAS Number 80193-04-0ChemSrc[1]
Appearance Solid (Predicted)General property of similar amides
Melting Point Not available
Boiling Point Not available
Solubility Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents.General solubility of polar organic molecules
LogP 1.30470ChemSrc[1]
Polar Surface Area (PSA) 60.16 ŲChemSrc[1]

Chemical Synthesis and Characterization

While a specific, published synthesis for this compound has not been identified, a plausible synthetic route can be proposed based on established organic chemistry principles. The most likely precursor is 2-oxocyclohexanecarboxamide[2].

Proposed Synthetic Workflow

The synthesis would likely proceed via the α-bromination of 2-oxocyclohexanecarboxamide.

Synthesis_Workflow Precursor 2-Oxocyclohexanecarboxamide Product This compound Precursor->Product α-Bromination Brominating_Agent Brominating Agent (e.g., NBS, Br₂) Brominating_Agent->Product Solvent Solvent (e.g., CCl₄, CH₂Cl₂) Solvent->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound via α-bromination of 2-oxocyclohexanecarboxamide.

Materials:

  • 2-Oxocyclohexanecarboxamide

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Radical initiator (e.g., AIBN or benzoyl peroxide, if using NBS)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Solvents for recrystallization (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-oxocyclohexanecarboxamide (1 equivalent) in an appropriate solvent (e.g., CCl₄).

  • Bromination:

    • Using NBS: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN). Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete when the denser succinimide byproduct floats to the surface.

    • Using Bromine: Cool the solution of the starting material to 0 °C in an ice bath. Add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If NBS was used, filter off the succinimide.

    • If bromine was used, or for the NBS reaction filtrate, wash the organic layer sequentially with saturated sodium bicarbonate solution (to quench any remaining acid), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Predicted Spectral Data

No experimental spectra for this compound are currently available. The following are predictions based on the analysis of similar structures.

¹H NMR (Predicted):

  • δ ~7.0-7.5 ppm (broad singlet, 1H): Amide N-H proton.

  • δ ~5.5-6.0 ppm (broad singlet, 1H): Amide N-H proton.

  • δ ~4.0-4.5 ppm (multiplet, 1H): Proton on the carbon bearing the bromine atom (α to the ketone). This signal is expected to be downfield due to the deshielding effects of the bromine and the carbonyl group.

  • δ ~2.0-3.0 ppm (multiplets): Protons on the cyclohexanone ring.

¹³C NMR (Predicted):

  • δ ~190-200 ppm: Ketone carbonyl carbon.

  • δ ~165-175 ppm: Amide carbonyl carbon.

  • δ ~50-60 ppm: Carbon bearing the bromine atom.

  • δ ~20-40 ppm: Other cyclohexanone ring carbons.

IR Spectroscopy (Predicted):

  • ~3400-3200 cm⁻¹ (two bands): N-H stretching of the primary amide.

  • ~1715 cm⁻¹: C=O stretching of the cyclohexanone.[3][4]

  • ~1680 cm⁻¹: C=O stretching of the amide (Amide I band).[5]

  • ~1640 cm⁻¹: N-H bending of the amide (Amide II band).[5]

  • ~600-700 cm⁻¹: C-Br stretching.

Mass Spectrometry (Predicted):

  • The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[6][7]

  • Fragmentation would likely involve the loss of Br, CO, and parts of the cyclohexane ring.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups. The α-bromo ketone is a key reactive site.

Reactivity_Diagram cluster_products Potential Products Start This compound Sub_Product α-Substitution Product Start->Sub_Product SN2 Reaction Favorskii_Product Favorskii Rearrangement Product (Cyclopentane derivative) Start->Favorskii_Product Favorskii Rearrangement Elimination_Product α,β-Unsaturated Keto Amide Start->Elimination_Product Elimination (E2) Nuc Nucleophile (e.g., R₂NH, RS⁻, RO⁻) Nuc->Sub_Product Base Base Base->Favorskii_Product Base->Elimination_Product

Caption: Potential reactivity pathways of this compound.

  • Nucleophilic Substitution: The carbon bearing the bromine atom is electrophilic and susceptible to Sₙ2 attack by various nucleophiles, such as amines, thiols, and alkoxides.[8] This allows for the introduction of a wide range of substituents at the α-position.

  • Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo the Favorskii rearrangement to yield a ring-contracted carboxylic acid derivative. In this case, it would likely lead to a cyclopentanecarboxamide derivative.

  • Elimination Reactions: Treatment with a hindered base could lead to the elimination of HBr, forming an α,β-unsaturated keto amide, which is a valuable Michael acceptor.

Biological Activity

As of the date of this publication, there is no publicly available information regarding the biological activity or toxicological properties of this compound. Compounds containing an α-halo amide moiety can exhibit alkylating properties, which can be associated with biological activity, but also potential toxicity. Any investigation into the biological effects of this compound should be conducted with appropriate caution and safety measures.

Conclusion

This compound is a potentially valuable synthetic intermediate due to its combination of reactive functional groups. While direct experimental data on its properties and synthesis are scarce, this guide provides a foundational understanding based on established chemical principles and data from related compounds. The proposed synthetic protocol and predicted spectral data offer a starting point for researchers wishing to prepare and characterize this molecule. Further experimental investigation is required to fully elucidate its physical, chemical, and biological properties.

References

A Technical Guide to the Spectral Analysis of 3-Bromo-2-oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 3-Bromo-2-oxocyclohexanecarboxamide, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public domain spectral data for this specific molecule, this guide presents predicted and representative data based on the analysis of structurally similar compounds. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed to facilitate the characterization of this and related molecules in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous structures, including brominated cyclohexanes and cyclohexanecarboxamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.5 - 8.0Broad Singlet1H-NH (amide)
~ 6.5 - 7.0Broad Singlet1H-NH (amide)
~ 4.5 - 4.8Doublet of Doublets1HCH-Br (methine proton at C3)
~ 2.5 - 2.8Multiplet1HCH-C=O (methine proton at C1)
~ 1.8 - 2.4Multiplets6H-CH₂- (cyclohexane ring protons)

¹³C NMR (Carbon NMR)

Chemical Shift (δ) (ppm)Carbon TypeAssignment
~ 200 - 210C=OKetone Carbonyl (C2)
~ 170 - 175C=OAmide Carbonyl
~ 60 - 65CHC-Br (Carbon at C3)
~ 50 - 55CHC-C=O (Carbon at C1)
~ 20 - 40CH₂Cyclohexane Ring Carbons
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~ 3400 - 3200Strong, BroadN-HStretch
~ 2950 - 2850MediumC-HStretch (Aliphatic)
~ 1715StrongC=OStretch (Ketone)
~ 1680StrongC=OStretch (Amide I)
~ 1640MediumN-HBend (Amide II)
~ 600 - 500Medium-WeakC-BrStretch
Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M and M+2) of almost equal intensity.

m/zRelative IntensityAssignment
[M]⁺~50%Molecular ion with ⁷⁹Br
[M+2]⁺~50%Molecular ion with ⁸¹Br
M - BrVariableLoss of Bromine radical
M - CONH₂VariableLoss of Carboxamide radical
VariousVariableFragmentation of the cyclohexane ring

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[1] Common deuterated solvents are readily available from chemical suppliers.[1]

  • Transfer the solution to a clean, dry NMR tube using a Pasteur pipette.[1]

  • If the sample contains solid particles, it should be filtered before transfer to the NMR tube to ensure proper shimming.[1]

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum. A sufficient number of scans should be taken to obtain a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a more concentrated sample are typically required.[1]

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

FT-IR Spectroscopy

Sample Preparation (ATR Method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric and instrument-related absorptions.

  • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[2]

  • Dilute this stock solution to a final concentration of about 10 µg/mL in the same solvent.[2]

  • Filter the final solution if any solid particles are present to prevent clogging of the instrument's tubing.[2]

Data Acquisition:

  • Introduce the sample solution into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

  • Select the ionization mode (positive or negative ESI). For this compound, positive mode is likely to be more informative.

  • Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and its fragments.

  • The presence of bromine should be evident from the M and M+2 peaks with nearly equal intensity.[3][4]

Visualization of Workflows

The following diagrams, created using the DOT language, illustrate the general workflows for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow from compound synthesis to structural confirmation using spectroscopic methods.

NMR_Workflow Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) Acquisition Data Acquisition (Lock, Shim, Acquire) Sample_Prep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis

Caption: Step-by-step workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

IR_MS_Workflow cluster_ir FT-IR Spectroscopy cluster_ms Mass Spectrometry IR_Sample Sample Preparation (e.g., ATR) IR_BG Background Scan IR_Sample->IR_BG IR_Sample_Scan Sample Scan IR_BG->IR_Sample_Scan IR_Analysis Functional Group Analysis IR_Sample_Scan->IR_Analysis MS_Sample Sample Preparation (Dilution) MS_Ionization Ionization (e.g., ESI) MS_Sample->MS_Ionization MS_Detection Mass Analysis & Detection MS_Ionization->MS_Detection MS_Analysis Fragmentation & Isotope Pattern Analysis MS_Detection->MS_Analysis

Caption: Parallel workflows for Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

References

Technical Guide: Physicochemical Characterization of 3-Bromo-2-oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical framework for evaluating the solubility and stability of 3-Bromo-2-oxocyclohexanecarboxamide (CAS No. 80193-04-0). While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles from related chemical structures, particularly α-halo ketones, to propose a robust characterization workflow.[1][2][3] It outlines detailed experimental protocols for determining aqueous and organic solubility, as well as stability under various stress conditions. The included diagrams and data tables serve as templates for organizing and presenting findings, intended to guide researchers in generating a complete physicochemical profile essential for drug discovery and development.

Introduction

This compound is a functionalized cyclic compound featuring a carboxamide group and an α-halo ketone moiety.[4][5][6] The presence of the α-bromo ketone is significant, as this functional group is known for its reactivity, acting as an electrophilic site susceptible to nucleophilic attack.[1][3] This inherent reactivity makes a thorough assessment of its chemical stability a critical prerequisite for any further development. Understanding both the solubility and stability is fundamental to predicting its behavior in biological systems, formulating it into a suitable dosage form, and ensuring its viability as a potential therapeutic agent.

This guide details the necessary experimental procedures to quantify these critical parameters.

Solubility Assessment

Solubility is a crucial determinant of a compound's bioavailability and developability. Both kinetic and thermodynamic solubility should be assessed in various media relevant to the drug development process. While specific data for this compound is pending, related ester analogs are noted to be soluble in common organic solvents like acetone, dichloromethane, and methanol.[7]

Quantitative Solubility Data

The following table should be populated with experimental data.

Solvent/Medium Solubility Type Method Temperature (°C) Concentration (µg/mL) Molarity (µM)
Phosphate Buffered Saline (PBS), pH 7.4KineticNephelometry25Data PendingData Pending
Phosphate Buffered Saline (PBS), pH 7.4ThermodynamicShake-Flask/HPLC25Data PendingData Pending
Fasted State Simulated Intestinal Fluid (FaSSIF)ThermodynamicShake-Flask/HPLC37Data PendingData Pending
Dimethyl Sulfoxide (DMSO)ApparentVisual25Data PendingData Pending
EthanolApparentVisual25Data PendingData Pending
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
  • Preparation: Prepare a supersaturated stock solution of this compound in the selected aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Add an excess of the solid compound to a vial containing the buffer.

  • Incubation: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After incubation, allow the suspension to settle. Collect the supernatant by centrifugation (e.g., 15,000 rpm for 20 minutes) followed by filtration through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Stability Assessment

The stability profile of this compound is critical due to the reactive α-halo ketone functional group.[1][3] This moiety can undergo various reactions, including nucleophilic substitution and the Favorskii rearrangement in the presence of a base.[3] Therefore, a comprehensive evaluation of its stability in solution, in the solid state, and in the presence of metabolic enzymes is mandatory.

Quantitative Stability Data

The following table summarizes key stability assays and should be populated with experimental results. The percentage of compound remaining after a specified time is a direct measure of its stability.

Assay Type Condition Incubation Time % Parent Compound Remaining Major Degradants (if identified)
Chemical Stability pH 2.0 (0.01 N HCl)24 hoursData PendingData Pending
pH 7.4 (PBS)24 hoursData PendingData Pending
pH 10.0 (0.01 N NaOH)4 hoursData PendingData Pending
Photostability Solid, ICH Q1B Option II1.2 million lux hoursData PendingData Pending
Solution (in Acetonitrile/Water)1.2 million lux hoursData PendingData Pending
Metabolic Stability Human Liver Microsomes (1 mg/mL)60 minutesData PendingData Pending
Experimental Protocol: Chemical Stability in Aqueous Buffers
  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Incubation Solutions: Dilute the stock solution to a final concentration of 10 µM in pre-warmed (37°C) buffers of different pH values (e.g., pH 2.0, 7.4, and 10.0).

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Reaction Quenching: At each time point, transfer an aliquot into a vial containing an equal volume of cold acetonitrile to stop the degradation process and precipitate proteins.

  • Analysis: Centrifuge the samples to pellet any precipitate. Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound remaining. The disappearance of the parent compound over time is used to calculate the half-life (t½).

Visualized Workflows and Relationships

Physicochemical Characterization Workflow

This diagram outlines the sequential process for evaluating the core physicochemical properties of a novel compound like this compound.

G cluster_start Compound Synthesis & QC cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_analysis Data Analysis & Reporting Compound This compound (Purity >95%) Kinetic Kinetic Solubility (PBS, pH 7.4) Compound->Kinetic Solubility Testing Thermo Thermodynamic Solubility (Shake-Flask) Compound->Thermo Solubility Testing Chemical Chemical Stability (pH 2, 7.4, 10) Compound->Chemical Stability Testing Photo Photostability (ICH Q1B) Compound->Photo Stability Testing Metabolic Metabolic Stability (Liver Microsomes) Compound->Metabolic Stability Testing Report Final Physicochemical Profile Kinetic->Report Thermo->Report Chemical->Report Photo->Report Metabolic->Report

Caption: Workflow for Physicochemical Profiling.

Factors Influencing Compound Stability

The stability of this compound is governed by several interconnected factors, primarily stemming from its chemical structure. This diagram illustrates these relationships.

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center_node Compound Stability AlphaHalo α-Halo Ketone Moiety (Electrophilic Site) AlphaHalo->center_node Favorskii Rearrangement, Nucleophilic Substitution Amide Carboxamide Group (Hydrolysis Potential) Amide->center_node Hydrolysis pH Solution pH (Base-catalyzed degradation) pH->center_node Temp Temperature Temp->center_node Light Light Exposure (Photodegradation) Light->center_node Enzymes Metabolic Enzymes Enzymes->center_node

Caption: Key Factors Affecting Stability.

Hypothetical Signaling Pathway Interaction

Given its nature as a reactive electrophile, this compound could potentially act as a covalent inhibitor. This diagram illustrates a hypothetical mechanism where it targets a cysteine residue in a kinase active site, a common mechanism for such compounds.

G cluster_kinase Kinase Active Site Compound This compound (Covalent Modifier) Cys Nucleophilic Cysteine Residue (Cys-SH) Compound->Cys Covalent Bond Formation (SN2 Reaction) Kinase Target Kinase (e.g., EGFR) Pathway Downstream Signaling (e.g., Proliferation) Kinase->Pathway Activates Cys->Pathway Inhibits Block Pathway Blocked Pathway->Block

Caption: Hypothetical Covalent Inhibition Pathway.

References

Potential Biological Activities of 3-Bromo-2-oxocyclohexanecarboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 3-bromo-2-oxocyclohexanecarboxamide is limited in publicly available literature. This guide provides an in-depth overview of the potential biological activities of this class of compounds by examining structurally related cyclohexanone, bromocyclohexanone, and carboxamide derivatives. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts in this chemical space.

Introduction

The this compound scaffold represents a unique chemical entity with potential for diverse biological activities. The constituent functional groups—a brominated cyclohexanone ring and a carboxamide moiety—are present in numerous pharmacologically active molecules. The electron-withdrawing nature of the bromine atom and the carbonyl group can influence the reactivity and binding properties of the molecule, making it an interesting candidate for interacting with various biological targets. This guide explores the potential anticancer, antimicrobial, and enzyme-inhibitory activities of these derivatives based on data from analogous structures.

Potential Biological Activities and Quantitative Data

Based on the biological evaluation of structurally similar compounds, derivatives of this compound may exhibit a range of pharmacological effects. The following sections summarize the key potential activities, supported by quantitative data from related molecules.

Anticancer Activity

Cyclohexanone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of a carboxamide functional group, particularly in di-substituted derivatives, appears to be crucial for this activity. Research on a series of 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamides has provided valuable insights into their anticancer potential.[1][2]

Table 1: In Vitro Anticancer Activity of Pyridine-Dicarboxamide-Cyclohexanone Derivatives [1][2]

Compound IDSubstituentsCancer Cell LineIC50 (µM)
3c p-chlorophenyl, pyridylMDA-MB-2317 ± 1.12
MCF-710 ± 0.62
SAS15 ± 1.3
3e p-bromophenyl, pyridylMDA-MB-2315 ± 0.5
MCF-712 ± 0.54
3l p-trifluoromethylphenyl, chloropyridylMDA-MB-2315 ± 0.25
HCT-1166 ± 0.78
HuH-74.5 ± 0.3
SAS9 ± 0.38
Cisplatin (Reference)MDA-MB-23115 ± 0.71
HCT-1168 ± 0.76
HuH-714.7 ± 0.5

IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency. Cell Lines: MDA-MB-231 (triple-negative breast cancer), MCF-7 (estrogen receptor-positive breast cancer), SAS (tongue carcinoma), HCT-116 (colorectal cancer), HuH-7 (liver cancer).

Notably, compounds with halogen substituents on the phenyl rings, such as bromo (compound 3e ) and chloro (compound 3c ), exhibited potent anticancer activity.[1][2] Compound 3l , with a trifluoromethylphenyl group, showed broad and potent cytotoxicity, in some cases surpassing the efficacy of the standard chemotherapeutic agent, cisplatin.[1][2]

Antimicrobial Activity

The brominated cyclohexanone core suggests potential for antimicrobial effects. Various cyclohexane and cyclohexenone derivatives have been evaluated for their activity against bacterial and fungal pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of Cyclohexane and Cyclohexenone Derivatives against Bacterial Strains

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
CyclohexenoneEthyl-4-(aryl)-6-(6-methoxy-2-naphthyl)-2-oxo-cyclohex-3-ene-1-carboxylateStreptococcus pyogenes25[3]
Pseudomonas aeruginosa25[3]
Monocyclic CyclohexaneCompound III (unspecified structure)Acinetobacter baumannii125[4]
Escherichia coli250[4]

MIC: Minimum Inhibitory Concentration. The lowest concentration of a substance that prevents visible growth of a microorganism.

These findings indicate that the cyclohexanone scaffold can serve as a basis for the development of new antimicrobial agents. The lipophilicity and electronic properties of the substituents play a crucial role in their activity.

Anticholinesterase Activity

Derivatives of 2-bromocyclohexanone have been reported to exhibit significant anticholinesterase activity, suggesting their potential in the development of treatments for neurodegenerative diseases like Alzheimer's disease. While specific IC50 values for this compound are not available, related chalcone derivatives with bromo substitutions have shown inhibitory activity against butyrylcholinesterase (BChE).[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activities of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HCT-116)

  • RPMI-1640 medium with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

cytotoxicity_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MDA-MB-231) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Treatment with Test Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

Caption: Workflow of an in vitro cytotoxicity (MTT) assay.

Structure-Activity Relationship for Anticancer Activity

sar_diagram Core 4-Oxocyclohexane-1,1-dicarboxamide Core Aryl Aryl Substituents at C2 and C6 Core->Aryl requires Halogen Halogen Substitution (e.g., Br, Cl, CF3) on Aryl Rings Aryl->Halogen modification with Activity Enhanced Anticancer Activity Halogen->Activity leads to

Caption: Key structural features for anticancer activity.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound derivatives is not yet prevalent, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The presence of the brominated cyclohexanone ring and the carboxamide moiety suggests a high likelihood of anticancer, antimicrobial, and enzyme-inhibitory properties.

Future research should focus on the synthesis of a library of this compound derivatives with systematic variations in the substitution pattern of the cyclohexanone ring and the carboxamide nitrogen. Subsequent screening of these compounds against a panel of cancer cell lines and microbial strains will be crucial to elucidate their therapeutic potential. Mechanistic studies to identify the specific cellular targets and signaling pathways affected by the most active compounds will be essential for their further development as drug candidates. The experimental protocols and structure-activity relationship insights provided in this guide offer a solid starting point for such endeavors.

References

No Publicly Available Data on the Putative Mechanism of Action for 3-Bromo-2-oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of information regarding the putative mechanism of action, biological activity, and cellular effects of 3-Bromo-2-oxocyclohexanecarboxamide. This compound is consistently identified as a chemical intermediate, primarily utilized in the synthesis of the second-generation sulfonylurea antidiabetic drug, gliclazide.

Efforts to gather data for an in-depth technical guide on the core mechanism of action of this compound have been unsuccessful. The available information is exclusively focused on its chemical synthesis and its role as a precursor in pharmaceutical manufacturing. As an intermediate in a multi-step synthesis, its biological activity is not a primary focus of the existing research. One source explicitly states that as an intermediate, it does not have a known mechanism of action in biological systems.

The core requirements for this topic, including the summarization of quantitative data into structured tables, detailed experimental protocols, and the creation of diagrams for signaling pathways, cannot be fulfilled due to the absence of foundational research data. There are no published studies detailing its enzyme inhibition, receptor binding, or effects on cellular signaling pathways.

3-Bromo-2-oxocyclohexanecarboxamide: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthetic utility of 3-Bromo-2-oxocyclohexanecarboxamide, a valuable building block in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for the amide, this document also draws upon the chemistry of the closely related and more extensively studied ethyl ester, ethyl 3-bromo-2-oxocyclohexanecarboxylate, to provide a comprehensive overview of its potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its corresponding ethyl ester is provided below. This data is essential for designing and executing chemical reactions and for the purification of the resulting products.

PropertyThis compoundEthyl 3-bromo-2-oxocyclohexanecarboxylate
CAS Number 80193-04-0[1]30132-23-1[2]
Molecular Formula C₇H₁₀BrNO₂[1][3]C₉H₁₃BrO₃[2][4]
Molecular Weight 220.06 g/mol [1]249.1 g/mol [2][4]
Appearance Not specifiedLight-yellow oil[4]
Solubility Not specifiedSoluble in acetone, dichloromethane, ethyl acetate, and methanol[4]

Synthesis

The primary route to α-haloketones, such as this compound, involves the selective halogenation of a β-keto precursor.

Synthesis of Ethyl 3-bromo-2-oxocyclohexanecarboxylate

The synthesis of the ethyl ester is well-documented and typically involves the bromination of ethyl 2-oxocyclohexanecarboxylate.[4] This reaction requires careful control of conditions to achieve regioselective α-bromination and avoid the formation of di-brominated byproducts.[4]

Experimental Protocol (General): To a solution of ethyl 2-oxocyclohexanecarboxylate in a suitable solvent such as dichloromethane, a brominating agent like bromine (Br₂) is added dropwise at a controlled temperature.[4] The reaction is monitored until completion, after which it is quenched, and the product is isolated and purified, often through distillation or recrystallization.[4]

Proposed Synthesis of this compound
  • Amidation of the corresponding ethyl ester: Ethyl 3-bromo-2-oxocyclohexanecarboxylate can be converted to the primary amide through aminolysis with ammonia or a protected ammonia equivalent.

  • Bromination of 2-oxocyclohexanecarboxamide: Direct bromination of the pre-formed β-keto amide would be the most direct route.

Proposed Experimental Protocol (from β-keto amide): To a solution of 2-oxocyclohexanecarboxamide in an appropriate solvent, a suitable brominating agent (e.g., N-bromosuccinimide) would be added, potentially with a catalytic amount of acid or base to facilitate enolization. The reaction would be monitored by techniques such as TLC or LC-MS. Upon completion, the reaction mixture would be worked up to isolate the desired this compound.

Synthesis_Workflow cluster_ester Ester Synthesis cluster_amide Amide Synthesis Keto_Ester Ethyl 2-oxocyclohexanecarboxylate Bromination_Ester Bromination (e.g., Br2, CH2Cl2) Keto_Ester->Bromination_Ester Bromo_Ester Ethyl 3-bromo-2-oxocyclohexanecarboxylate Bromination_Ester->Bromo_Ester Amidation Amidation Bromo_Ester->Amidation Aminolysis Keto_Amide 2-Oxocyclohexanecarboxamide Bromination_Amide Bromination (e.g., NBS) Keto_Amide->Bromination_Amide Bromo_Amide This compound Bromination_Amide->Bromo_Amide Amidation->Bromo_Amide

General synthetic strategies for this compound.

Chemical Reactivity and Applications as a Synthetic Building Block

The reactivity of this compound is dictated by the presence of three key functional groups: the secondary amide, the ketone, and the α-bromo substituent. This combination makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. The chemistry of α-haloamides has been extensively reviewed and provides a framework for understanding the potential transformations of this building block.[5]

Reactions at the α-Bromo Position

The bromine atom is a good leaving group and is susceptible to nucleophilic substitution. This allows for the introduction of a variety of substituents at the 3-position of the cyclohexanone ring.

  • Nucleophilic Substitution: The bromine can be displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups.[4]

  • Carbon-Carbon Bond Formation: Reactions with carbon nucleophiles, such as enolates or organometallic reagents, can be used to form new carbon-carbon bonds, enabling the construction of more complex carbon skeletons.

Reactions Involving the Ketone and Amide Moieties

The ketone and amide functionalities also offer handles for further chemical modifications.

  • Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride.[4]

  • Cyclization Reactions: The bifunctional nature of the molecule allows for intramolecular reactions. For instance, α-haloamides derived from amino acids are known precursors for the synthesis of β-lactams.[5]

Reactivity_Diagram cluster_alpha_bromo Reactions at C3-Br cluster_carbonyl Reactions at C=O Start This compound Nucleophilic_Sub Nucleophilic Substitution (Nu = -NR2, -SR, -OR) Start->Nucleophilic_Sub Nu- CC_Formation C-C Bond Formation (e.g., Enolates) Start->CC_Formation C- Reduction Reduction (e.g., NaBH4) Start->Reduction [H] Cyclization Intramolecular Cyclization Start->Cyclization Base/Heat Substituted_Product Substituted_Product Nucleophilic_Sub->Substituted_Product Formation of 3-substituted derivatives Alkylated_Product Alkylated_Product CC_Formation->Alkylated_Product Formation of 3-alkylated derivatives Alcohol_Product Alcohol_Product Reduction->Alcohol_Product Formation of 3-bromo-2-hydroxycyclohexanecarboxamide Bicyclic_Product Bicyclic_Product Cyclization->Bicyclic_Product Formation of Bicyclic Lactams

Potential reaction pathways for this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals would be expected:

Spectroscopy Expected Signals
¹H NMR - Signals for the diastereotopic protons of the cyclohexane ring. - A signal for the proton at the bromine-bearing carbon (C3-H). - Broad signals for the amide N-H protons.
¹³C NMR - A signal for the ketone carbonyl carbon. - A signal for the amide carbonyl carbon. - A signal for the carbon bearing the bromine atom. - Signals for the other carbons of the cyclohexane ring.
IR - A strong absorption band for the ketone C=O stretch. - A strong absorption band for the amide C=O stretch (Amide I band). - N-H stretching vibrations for the primary amide.
Mass Spec - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Conclusion

This compound represents a promising and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of diverse and complex molecular architectures, particularly in the context of drug discovery and development. While specific experimental data for the amide is currently limited, the well-established chemistry of its ethyl ester analogue and other α-haloamides provides a strong foundation for its application in the synthesis of novel compounds. Further research into the reactivity and applications of this compound is warranted and is likely to uncover new and valuable synthetic methodologies.

References

The Untapped Potential of the 3-Bromo-2-oxocyclohexanecarboxamide Scaffold: A Technical Exploration of Related Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 3-Bromo-2-oxocyclohexanecarboxamide scaffold represents an intriguing, yet largely unexplored, chemical entity within the landscape of medicinal chemistry. While direct research on this specific molecule is scarce in publicly available literature, its core structural motifs—the bromo-substituted cyclic ketone and the carboxamide group—are present in a variety of biologically active compounds. This technical guide aims to illuminate the potential applications of the this compound core by examining the synthesis, biological activities, and structure-activity relationships of its close analogs and derivatives. By exploring the known pharmacology of related compounds, we can extrapolate the potential therapeutic avenues for this novel scaffold, providing a foundation for future research and drug development efforts.

Synthetic Strategies: A Generalized Approach

G cluster_synthesis Generalized Synthetic Workflow Start 2-Oxocyclohexanecarboxylic Acid Amidation Amidation (e.g., SOCl2, then NH3) Start->Amidation Precursor 2-Oxocyclohexanecarboxamide Amidation->Precursor Bromination α-Bromination (e.g., NBS, Br2) Precursor->Bromination Product This compound Bromination->Product

Figure 1: Generalized synthetic workflow for this compound.

Medicinal Chemistry Applications of Related Scaffolds

The true potential of the this compound scaffold can be inferred from the diverse biological activities exhibited by its structural analogs. These activities span enzyme inhibition, anticancer properties, and antimicrobial effects.

Enzyme Inhibition

The substituted cyclohexanone and carboxamide moieties are key pharmacophores in a range of enzyme inhibitors.

Derivatives of cyclohexanone have been investigated as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. Notably, halogen-substituted analogs have shown promising activity.

Compound IDSubstituentTarget EnzymeIC50 (µM)
4d para-Chloroα-Amylase19.8 ± 2.0
4e para-Bromoα-Amylase23.4 ± 2.5
Data sourced from a study on para-substituted bis(arylidene)cycloalkanones.

Bis-thiomethylcyclohexanone derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase (hCA) isoforms I and II. These enzymes are implicated in neurodegenerative diseases and other physiological processes.

Compound ClassTarget EnzymeKi Range (nM)
Bis-thiomethylcyclohexanoneshCA I39.14 - 183.23
hCA II46.03 - 194.02
AChE4.55 - 32.64
BChE12.77 - 37.38
Data from a study on novel bis-thiomethylcyclohexanone derivatives.

The following diagram illustrates the role of cholinesterase inhibitors in synaptic transmission.

G cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Receptor->Postsynaptic Signal Transduction Inhibitor Cholinesterase Inhibitor (e.g., Cyclohexanone Analog) Inhibitor->AChE Inhibits

Figure 2: Mechanism of action of cholinesterase inhibitors.

Anticancer Activity

Analogs containing scaffolds structurally related to the this compound core have exhibited promising anticancer activity. For instance, certain quinoxaline and thiazole derivatives have shown significant growth inhibition against various cancer cell lines.

Compound ClassCancer Cell LineGI50 (µM)
Quinoxaline Derivative 4c Mean1.02
Quinoxaline Derivative 6e Mean0.42
Quinoxaline Derivative 6g Mean0.15
Quinoxaline Derivative 5c Mean0.49
Data from a study on 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives.

One of the proposed mechanisms for the anticancer activity of related thiazole derivatives is the inhibition of Glutathione S-transferase (GST), an enzyme often overexpressed in tumor cells and involved in detoxification and drug resistance.

G cluster_gst Proposed Anticancer Mechanism via GST Inhibition Drug Thiazole Derivative (Analog of Core Scaffold) GST Glutathione S-Transferase (GST) Drug->GST Binds to GSH Glutathione (GSH) GSH->GST Conjugate Drug-GSH Conjugate GST->Conjugate Forms Cell Cancer Cell GST->Cell Protects Conjugate->GST Inhibits Apoptosis Apoptosis Conjugate->Apoptosis Induces

Figure 3: Proposed mechanism of anticancer activity through GST inhibition.

Antimicrobial Activity

The presence of a bromo-phenyl moiety in certain thiazole derivatives has been associated with antimicrobial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Compound ClassMicroorganismMIC (µg/mL)
Fused Triazolo-ThiadiazinesS. aureus1.56 - 100
B. cereus1.56 - 100
E. coli1.56 - 100
P. aeruginosa1.56 - 100
C. albicans1.56 - 100
A. niger1.56 - 100
Data from a study on novel fused heterocyclic 1,2,4-triazolo[3,4-b][1][2]thiadiazine derivatives.

Structure-Activity Relationships (SAR)

From the limited data on analogous compounds, some preliminary structure-activity relationships can be inferred. The nature and position of substituents on the core scaffold play a crucial role in determining biological activity.

G cluster_sar Key Structure-Activity Relationship Insights Core Core Scaffold (e.g., Cyclohexanone, Phenyl) Activity Biological Activity (Enzyme Inhibition, Anticancer) Core->Activity Halogen Halogen Substituents (Cl, Br) Halogen->Activity Modulates Potency Alkyl Alkyl/Aryl Groups Alkyl->Activity Influences Selectivity & Potency

Figure 4: Logical relationship of SAR for related analogs.

For example, in the case of α-amylase inhibitors, the presence of a halogen at the para-position of a phenyl ring attached to the cyclohexanone core appears to be important for activity. For the anticancer quinoxaline derivatives, the nature of the substituent on the carbonyl group significantly impacts potency.

Conclusion and Future Directions

While direct experimental data on this compound remains elusive, an analysis of its structural analogs strongly suggests a rich potential for this scaffold in medicinal chemistry. The bromo-oxocyclohexane moiety appears to be a viable starting point for the design of novel enzyme inhibitors, particularly targeting cholinesterases, carbonic anhydrases, and α-amylase. Furthermore, the broader chemical space encompassing this core has demonstrated significant promise in the development of new anticancer and antimicrobial agents.

Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. Key areas of investigation should include:

  • Systematic derivatization of the carboxamide and the cyclohexanone ring to establish clear structure-activity relationships.

  • Screening against a diverse panel of biological targets , including the enzymes and cancer cell lines mentioned in this guide.

  • Elucidation of the mechanism of action for any identified active compounds.

The exploration of this untapped chemical scaffold holds the promise of yielding novel therapeutic agents with the potential to address unmet medical needs in neurodegenerative diseases, cancer, and infectious diseases. This guide serves as a foundational roadmap to inspire and direct these future research endeavors.

References

An In-depth Technical Guide to the Reactivity of the Alpha-Bromo Ketone in 3-Bromo-2-oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the alpha-bromo ketone moiety within the 3-Bromo-2-oxocyclohexanecarboxamide scaffold. Due to the limited availability of direct experimental data for this specific amide derivative, this guide draws upon established principles of alpha-halo ketone chemistry and data from the closely related and well-studied analog, ethyl 3-bromo-2-oxocyclohexanecarboxylate. The document details the synthesis, key reactive pathways including nucleophilic substitution, elimination, and rearrangement reactions, and provides representative experimental protocols. Quantitative data is summarized for clarity, and reaction mechanisms and experimental workflows are visualized using Graphviz diagrams. This guide serves as a valuable resource for researchers interested in leveraging the synthetic potential of this versatile chemical entity in drug discovery and organic synthesis.

Introduction

Alpha-bromo ketones are a pivotal class of organic intermediates renowned for their diverse reactivity, enabling the construction of complex molecular architectures. The presence of a bromine atom alpha to a carbonyl group activates the molecule for a variety of transformations. This compound incorporates this reactive moiety within a cyclic framework bearing a carboxamide group, presenting a unique substrate for synthetic exploration. The interplay between the alpha-bromo ketone, the cyclic system, and the amide functionality dictates its chemical behavior and potential applications, particularly in the synthesis of novel bioactive compounds.

Synthesis of this compound

The primary route to this compound involves the selective alpha-bromination of the parent beta-keto amide, 2-oxocyclohexanecarboxamide. While specific literature on the bromination of this exact amide is scarce, the synthesis can be reliably inferred from the bromination of the corresponding ethyl ester, ethyl 2-oxocyclohexanecarboxylate. The reaction typically proceeds via an enol or enolate intermediate, with the bromine selectively adding to the alpha-carbon.

A representative synthetic approach involves the use of a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. Acidic or basic conditions can be employed to facilitate the reaction.

Table 1: Synthesis of Alpha-Bromo-Beta-Keto Esters/Amides - Representative Conditions

Starting MaterialBrominating AgentSolventCatalyst/AdditiveTemperatureYield (%)Reference (Analogous)
Ethyl 2-oxocyclohexanecarboxylateBr₂Dichloromethane-0 °C to rtHigh[General procedure for esters]
2-OxocyclohexanecarboxamideNBSAcetonitrilep-Toluenesulfonic acidRoom Temp.Good (inferred)[General procedure for ketones]
Experimental Protocol: Representative Synthesis of an Alpha-Bromo-Beta-Keto Ester

Disclaimer: The following is a general protocol for the alpha-bromination of a beta-keto ester and should be adapted and optimized for the synthesis of this compound.

To a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in dichloromethane (0.2 M) at 0 °C is added bromine (1.05 eq) dropwise over 15 minutes. The reaction mixture is stirred at room temperature for 2 hours, after which it is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude ethyl 3-bromo-2-oxocyclohexanecarboxylate, which can be purified by column chromatography.

Experimental Workflow for Synthesis

G reagents 2-Oxocyclohexanecarboxamide Brominating Agent (e.g., NBS) Solvent (e.g., CH3CN) reaction Reaction Vessel (Stirring, Temp. Control) reagents->reaction 1. Add reagents workup Aqueous Workup (Quenching, Extraction) reaction->workup 2. Reaction purification Purification (Column Chromatography) workup->purification 3. Isolate crude product This compound purification->product 4. Purify G sub This compound ts Transition State sub->ts nu Nucleophile (Nu⁻) nu->sub Attack at C-Br prod 3-Substituted-2-oxocyclohexanecarboxamide ts->prod br Br⁻ ts->br Leaving group departs G sub This compound ts Transition State sub->ts base Base base->sub Abstracts proton prod α,β-Unsaturated Product ts->prod h_base H-Base⁺ ts->h_base br Br⁻ ts->br G start This compound enolate Enolate Intermediate start->enolate Base cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 adduct Tetrahedral Adduct cyclopropanone->adduct Nucleophile (e.g., OH⁻) carbanion Ring-Opened Carbanion adduct->carbanion Ring Opening product Cyclopentanecarboxamide Derivative carbanion->product Protonation

Methodological & Application

Synthesis of 3-Bromo-2-oxocyclohexanecarboxamide from 2-oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of 3-Bromo-2-oxocyclohexanecarboxamide, a valuable intermediate for pharmaceutical and materials science research. The synthesis involves the regioselective α-bromination of 2-oxocyclohexanecarboxamide using N-bromosuccinimide (NBS) as the brominating agent. This method is based on established procedures for the α-bromination of cyclic ketones, offering a mild and efficient pathway to the desired product.[1][2][3] This document is intended for researchers and professionals in drug development and organic synthesis.

Introduction

α-Bromo ketones are versatile synthetic intermediates, crucial for the construction of a wide range of biologically active molecules and complex organic structures. The target molecule, this compound, incorporates both an α-bromo ketone and an amide functionality, making it a useful building block for further chemical transformations. The protocol described herein utilizes N-bromosuccinimide (NBS), a safe and easy-to-handle brominating agent, in conjunction with a catalytic amount of ammonium acetate to achieve selective monobromination at the α-position of the ketone.[1][2]

Reaction Scheme

The overall chemical transformation is the regioselective α-bromination of the β-keto amide, 2-oxocyclohexanecarboxamide.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the established procedure for the α-bromination of cyclic ketones.[1][2][4]

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Oxocyclohexanecarboxamide≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)ReagentPlus®, ≥99%Sigma-Aldrich
Ammonium Acetate (NH₄OAc)≥98%Sigma-Aldrich
Diethyl Ether (Et₂O), Anhydrous≥99.7%Sigma-Aldrich
Deionized Water--
Saturated Sodium Bicarbonate-Fisher Scientific
Saturated Sodium Chloride (Brine)-Fisher Scientific
Anhydrous Magnesium Sulfate≥99.5%Sigma-Aldrich

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 2-oxocyclohexanecarboxamide (1.0 eq.).

  • Dissolve the starting material in anhydrous diethyl ether.

  • Add ammonium acetate (0.10 eq.) to the solution.

  • Cool the mixture in an ice bath and slowly add N-bromosuccinimide (1.05 eq.) in portions over 10-15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature (25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the succinimide byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification:

The crude product can be purified by either recrystallization or column chromatography. Given that α-bromo ketones can be irritants and may be unstable on silica gel, recrystallization is often preferred if the product is a solid.[5]

  • Recrystallization: Attempt recrystallization from a suitable solvent system such as ethyl acetate/hexanes or dichloromethane/hexanes.

  • Column Chromatography: If necessary, perform flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Workflow Diagram

Workflow start Start dissolve Dissolve 2-oxocyclohexanecarboxamide and NH₄OAc in anhydrous Et₂O start->dissolve add_nbs Add N-Bromosuccinimide (NBS) in portions at 0 °C dissolve->add_nbs react Stir at room temperature (25 °C) Monitor by TLC add_nbs->react filter Filter to remove succinimide react->filter wash Wash filtrate with H₂O, sat. NaHCO₃, and brine filter->wash dry Dry organic layer (MgSO₄) wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify crude product (Recrystallization or Chromatography) concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Data Summary

Table 1: Reactant and Product Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Oxocyclohexanecarboxamide26328-63-2C₇H₁₁NO₂141.17
This compound80193-04-0C₇H₁₀BrNO₂220.07

Table 2: Proposed Reaction Conditions and Expected Outcome

ParameterValueNotes
Stoichiometry1.05 eq. NBS, 0.1 eq. NH₄OAcBased on analogous reactions with cyclic ketones which report high yields of monobrominated product.[2]
SolventAnhydrous Diethyl Ether (Et₂O)
Temperature0 °C to 25 °CInitial addition at 0 °C, followed by reaction at room temperature.
Reaction Time1-4 hours (estimated)Monitor by TLC for completion.
Expected Yield70-90%Based on reported yields for the bromination of cyclohexanone (87%).[2]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • α-Bromo Ketones: The product, this compound, is expected to be a lachrymator and skin irritant, as is common for α-bromo ketones. Handle with care.

  • Diethyl Ether: Diethyl ether is highly flammable. Ensure there are no open flames or spark sources in the vicinity.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expect the disappearance of the proton signal at the α-position (C3) of the starting material and the appearance of a new signal for the proton now on the bromine-bearing carbon.

    • ¹³C NMR: Expect a shift in the resonance of the C3 carbon.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the ketone and amide carbonyl groups should be present.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight, including the characteristic isotopic pattern for a bromine-containing compound.

  • Melting Point: Determine the melting point of the purified product and compare it to literature values if available.

Conclusion

The described protocol offers a reliable and efficient method for the synthesis of this compound. By adapting a well-established procedure for the α-bromination of cyclic ketones, researchers can access this valuable synthetic intermediate using standard laboratory techniques and readily available reagents. Adherence to the safety precautions is crucial for the safe execution of this synthesis.

References

Application Notes & Protocols: A Proposed Synthesis of Gliclazide from 3-Bromo-2-oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes detail a proposed, hypothetical synthetic route for the antidiabetic drug Gliclazide, starting from 3-Bromo-2-oxocyclohexanecarboxamide. This pathway is not established in the scientific literature and is presented here as a theoretical exploration for research and development purposes. The experimental protocols are based on analogous reactions and would require significant optimization and validation.

Introduction

Gliclazide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its synthesis has been approached through various routes, typically involving the condensation of a substituted sulfonylurea with a bicyclic amine, hexahydrocyclopenta[c]pyrrol-2(1H)-amine. This document outlines a novel, theoretical multi-step synthesis of Gliclazide, commencing with this compound. The key transformation in this proposed route is a Favorskii rearrangement to achieve the requisite five-membered carbocyclic core of the Gliclazide molecule.

Proposed Synthetic Pathway Overview

The proposed synthesis is a multi-step process beginning with the ring contraction of this compound to a cyclopentanecarboxylic acid derivative. This intermediate is then subjected to a series of transformations to construct the key bicyclic amine intermediate, which is finally condensed with a sulfonylurea precursor to yield Gliclazide.

Gliclazide_Synthesis_Workflow start This compound step1 Step 1: Favorskii Rearrangement start->step1 intermediate1 cis-2-Carbamoylcyclopentane-1-carboxylic Acid step1->intermediate1 step2 Step 2: Esterification intermediate1->step2 intermediate2 Methyl cis-2-carbamoylcyclopentane-1-carboxylate step2->intermediate2 step3 Step 3: Hofmann or Curtius Rearrangement intermediate2->step3 intermediate3 Methyl cis-2-aminomethylcyclopentane-1-carboxylate step3->intermediate3 step4 Step 4: Reductive Amination/Cyclization intermediate3->step4 intermediate4 Hexahydrocyclopenta[c]pyrrol-2(1H)-amine step4->intermediate4 step5 Step 5: Sulfonylation intermediate4->step5 final_product Gliclazide step5->final_product

Caption: Proposed workflow for the synthesis of Gliclazide.

Experimental Protocols

Step 1: Favorskii Rearrangement of this compound

This step proposes a ring contraction of the starting material to form a cyclopentanecarboxylic acid derivative. The Favorskii rearrangement of α-halo ketones is a well-established reaction for this purpose.[1][2][3][4][5]

Reaction:

Caption: Proposed Favorskii rearrangement of the starting material.

Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like THF or dioxane), add a solution of sodium hydroxide (3.0-4.0 eq) in water dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and acidify with concentrated hydrochloric acid to pH 2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Hypothetical):

ParameterValueReference (Analogous Reactions)
Yield60-75%[1][3]
Purity>95% (after purification)N/A
Reaction Time12-24 hours[1]
Step 2 & 3: Conversion to cis-1,2-bis(aminomethyl)cyclopentane

This two-step sequence aims to convert the carboxylic acid and amide functionalities into two primary amine groups. This can be achieved through a Hofmann or Curtius rearrangement of the amide and reduction of the carboxylic acid.[6][7][8][9]

Protocol (Hofmann and LiAlH4 Reduction):

  • Esterification: Convert the carboxylic acid to its methyl ester using standard procedures (e.g., methanol and a catalytic amount of sulfuric acid).

  • Hofmann Rearrangement:

    • To a solution of the methyl ester of cis-2-carbamoylcyclopentane-1-carboxylic acid (1.0 eq) in a mixture of an appropriate solvent (e.g., methanol/water), add a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) at 0 °C.

    • Stir the reaction mixture at room temperature for a specified time, monitoring by TLC.

    • Work up the reaction to isolate the resulting amino ester.

  • Reduction:

    • To a suspension of lithium aluminum hydride (LiAlH4) (excess) in anhydrous THF at 0 °C, add a solution of the amino ester in THF dropwise.

    • Reflux the reaction mixture for several hours.

    • After completion, quench the reaction carefully with water and a sodium hydroxide solution.

    • Filter the resulting solid and extract the filtrate with an organic solvent.

    • Dry and concentrate the organic layer to obtain cis-1,2-bis(aminomethyl)cyclopentane.

Quantitative Data (Hypothetical):

ParameterHofmann YieldReduction YieldReference (Analogous Reactions)
Yield60-80%80-90%[7][8]
Purity>90% (crude)>95% (after distillation)N/A
Reaction Time2-4 hours4-8 hours[7][8]
Step 4: Cyclization to Hexahydrocyclopenta[c]pyrrol-2(1H)-amine

This step involves the formation of the bicyclic amine, a key intermediate for Gliclazide synthesis.

Protocol:

This transformation can be challenging. One possible approach involves the reaction of a dihalo- or disulfonate-cyclopentane derivative with a nitrogen source. A more direct, though hypothetical, approach from the di-amine would require an intramolecular cyclization, potentially via a suitable activating agent. A more established route starts from cyclopentane-1,2-dicarboxylic anhydride.[10][11]

Step 5: Synthesis of Gliclazide

The final step is the condensation of hexahydrocyclopenta[c]pyrrol-2(1H)-amine with a p-toluenesulfonyl precursor. This is a well-documented reaction in Gliclazide synthesis.[12][13][14]

Reaction:

Caption: Final condensation step to form Gliclazide.

Protocol:

  • Dissolve hexahydrocyclopenta[c]pyrrol-2(1H)-amine (1.0 eq) in a suitable aprotic solvent (e.g., toluene or dichloromethane).

  • Add a solution of p-toluenesulfonyl isocyanate (1.0-1.1 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture for 1-3 hours.

  • Monitor the reaction by TLC.

  • If starting with p-toluenesulfonylurea, a higher temperature and longer reaction time may be required, often with the removal of water.[13][14]

  • Upon completion, the product may precipitate. If not, concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure Gliclazide.

Quantitative Data:

ParameterValueReference
Yield85-95%[13][14]
Purity>99% (after recrystallization)[13]
Reaction Time1-3 hours[14]

Signaling Pathway of Gliclazide

Gliclazide exerts its hypoglycemic effect by stimulating insulin secretion from pancreatic β-cells. It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels.

Gliclazide_Signaling_Pathway Gliclazide Gliclazide SUR1 SUR1 Subunit of K-ATP Channel Gliclazide->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Opening Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Blood_Glucose Decreased Blood Glucose Insulin_Exocytosis->Blood_Glucose Results in

References

Application Notes and Protocols: Nucleophilic Substitution Reactions with 3-Bromo-2-oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-oxocyclohexanecarboxamide is a valuable synthetic intermediate, particularly in the construction of various heterocyclic scaffolds of medicinal interest. As an α-haloketone, the bromine atom at the C3 position is activated towards nucleophilic substitution, making it a versatile precursor for the synthesis of a wide range of functionalized molecules. The presence of the adjacent carbonyl and carboxamide groups influences the reactivity of the molecule and provides handles for further chemical transformations.

These application notes provide an overview of the synthetic utility of this compound in nucleophilic substitution reactions, with a focus on the synthesis of fused heterocyclic systems. Detailed experimental protocols for the preparation of the starting material and its subsequent reactions with binucleophiles are presented.

Data Presentation

Table 1: Synthesis of this compound

Starting MaterialReagentSolventReaction TimeTemperatureYield (%)Reference
2-OxocyclohexanecarboxamideN-Bromosuccinimide (NBS)Acetonitrile105 minReflux98[1]

Table 2: Nucleophilic Substitution Reactions of this compound and Analogous α-Haloketones

α-HaloketoneNucleophileProduct ClassSolventTemperatureYield (%)Reference
Substituted Phenacyl Bromideo-PhenylenediamineQuinoxalineWater80 °CModerate to High[2]
3-(2-bromoacetyl)-4-hydroxychromen-2-oneThiourea3-(2-amino-thiazol-4-yl)-4-hydroxychromen-2-oneEthanolReflux60[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of this compound using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

  • 2-Oxocyclohexanecarboxamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure: [1]

  • To a solution of 2-oxocyclohexanecarboxamide in acetonitrile, add N-bromosuccinimide (NBS) in a molar ratio of 1:1.2 (2-oxocyclohexanecarboxamide:NBS).

  • The NBS should be added in three batches: at the beginning of the reaction, after 20 minutes, and after 40 minutes.

  • Heat the reaction mixture to reflux and maintain for 105 minutes with continuous stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified using standard laboratory techniques (e.g., filtration to remove succinimide byproduct, followed by evaporation of the solvent and recrystallization or chromatography of the crude product). A yield of up to 98% can be expected.[1]

Protocol 2: General Procedure for the Synthesis of Quinoxaline Derivatives from α-Haloketones

This protocol describes a general method for the condensation of α-haloketones with o-phenylenediamine to yield quinoxaline derivatives.[2] This serves as a model for the potential reaction of this compound with aromatic diamines.

Materials:

  • α-Haloketone (e.g., this compound)

  • o-Phenylenediamine

  • Water or an appropriate organic solvent (e.g., ethanol, acetic acid)

  • Round-bottom flask

  • Reflux condenser or heating apparatus

  • Stirring apparatus

Procedure:

  • Dissolve the α-haloketone and o-phenylenediamine in the chosen solvent in a round-bottom flask.

  • Heat the reaction mixture, with stirring, for a sufficient time to ensure complete reaction. Reaction conditions can range from heating in water at 80°C to refluxing in ethanol or acetic acid.[2]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • Isolate the crude product by filtration if it precipitates, or by extraction following solvent evaporation.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired quinoxaline derivative.

Protocol 3: General Procedure for the Synthesis of Fused Thiazole Derivatives

This protocol is based on the reaction of α-bromoacetyl compounds with thiourea to form aminothiazole derivatives and can be adapted for this compound.[3]

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound and a molar equivalent of thiourea in ethanol.

  • Heat the mixture to reflux with constant stirring.

  • Monitor the reaction for the formation of the product (e.g., by TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration.

  • Wash the collected solid with cold ethanol and dry. Further purification can be achieved by recrystallization.

Visualizations

Synthesis_of_3_Bromo_2_oxocyclohexanecarboxamide cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Oxocyclohexanecarboxamide Product This compound Reactant1->Product Bromination Reactant2 N-Bromosuccinimide (NBS) Reactant2->Product Solvent Acetonitrile Solvent->Product Temperature Reflux Temperature->Product Time 105 min Time->Product Byproduct Succinimide Product->Byproduct Forms

Caption: Synthesis of this compound.

Nucleophilic_Substitution_Workflow Start This compound Reaction Nucleophilic Substitution Start->Reaction Nucleophile Nucleophile (e.g., Amine, Thiol, Phenol, Thiourea) Nucleophile->Reaction Product Substituted Product Reaction->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: General workflow for nucleophilic substitution.

Fused_Heterocycle_Synthesis cluster_nucleophiles Binucleophiles cluster_products Fused Heterocyclic Products Substrate This compound Quinoxaline_deriv Tetrahydroquinoxaline Derivative Substrate->Quinoxaline_deriv Condensation Thiazole_deriv Aminothiazole Derivative Substrate->Thiazole_deriv Hantzsch-type reaction o_phenylenediamine o-Phenylenediamine o_phenylenediamine->Quinoxaline_deriv Thiourea Thiourea Thiourea->Thiazole_deriv

Caption: Synthesis of fused heterocycles.

References

Application Note and Protocol: Reduction of 3-Bromo-2-oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the reduction of 3-Bromo-2-oxocyclohexanecarboxamide to 3-Bromo-2-hydroxycyclohexanecarboxamide using sodium borohydride. The protocol outlines the reaction conditions, workup procedure, and analytical methods for product characterization. Furthermore, expected yields and diastereoselectivity are presented, and the stereochemical pathway of the reaction is illustrated.

Introduction

The reduction of cyclic ketones is a fundamental transformation in organic synthesis, yielding corresponding alcohols that are valuable intermediates in the preparation of complex molecules and active pharmaceutical ingredients. The stereochemical outcome of such reductions is of particular interest, as it dictates the spatial arrangement of substituents in the product, which can significantly impact biological activity. This compound is a functionalized cyclohexane derivative, and its reduction provides access to diastereomeric 3-Bromo-2-hydroxycyclohexanecarboxamides. The stereoselectivity of this reduction is influenced by the steric and electronic effects of the substituents on the cyclohexane ring. Sodium borohydride (NaBH4) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones.[1][2][3][4] It offers the advantage of not reducing less reactive functional groups such as amides.[1]

Experimental Protocol

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Performance Liquid Chromatography (HPLC) instrument

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 4.27 mmol) in anhydrous methanol (20 mL).

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. While stirring, add sodium borohydride (0.19 g, 5.12 mmol, 1.2 equivalents) portion-wise over 15 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Workup - Quenching: After completion, slowly add saturated aqueous ammonium chloride solution (10 mL) to the reaction mixture at 0 °C to quench the excess sodium borohydride.

  • Workup - Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane (30 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel to separate the diastereomers.

Data Presentation

The reduction of this compound is expected to yield a mixture of cis and trans diastereomers of 3-Bromo-2-hydroxycyclohexanecarboxamide. The diastereomeric ratio can be determined by analytical techniques such as NMR spectroscopy or HPLC.

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1NaBH4MeOH01.59285:15
2NaBH4EtOH2528880:20

Table 1: Expected results for the reduction of this compound. The data presented is hypothetical and based on typical outcomes for similar reactions.

Reaction Pathway and Stereochemistry

The stereochemical outcome of the reduction of substituted cyclohexanones is governed by the direction of hydride attack on the carbonyl carbon. The two possible modes of attack, axial and equatorial, lead to the formation of different stereoisomers. In the case of this compound, the substituents on the ring will influence the preferred trajectory of the incoming hydride from sodium borohydride.

reaction_pathway sub This compound path_axial Axial Attack sub->path_axial NaBH4 path_equatorial Equatorial Attack sub->path_equatorial NaBH4 prod_cis cis-3-Bromo-2-hydroxycyclohexanecarboxamide (Major Product) path_axial->prod_cis prod_trans trans-3-Bromo-2-hydroxycyclohexanecarboxamide (Minor Product) path_equatorial->prod_trans

Figure 1: Stereochemical pathways for the reduction of this compound.

Discussion

The experimental protocol provided is a general guideline for the reduction of this compound. The reaction conditions, such as temperature and solvent, can be further optimized to improve the yield and diastereoselectivity. The stereochemical outcome is generally dictated by steric hindrance. Axial attack of the hydride is often favored in the reduction of unhindered cyclohexanones, leading to the equatorial alcohol as the major product. However, the presence of substituents, particularly in the axial position, can hinder this approach, favoring equatorial attack and the formation of the axial alcohol. For this compound, the relative stereochemistry of the bromo and carboxamide groups will influence the conformational preference of the ring and, consequently, the diastereomeric ratio of the product. The expected major product, the cis isomer, would arise from the hydride attacking from the less sterically hindered face of the carbonyl.

Conclusion

This application note provides a comprehensive experimental procedure for the reduction of this compound using sodium borohydride. The provided data and diagrams offer valuable insights into the expected outcomes and the underlying stereochemical principles of this reaction. This protocol serves as a robust starting point for researchers and scientists engaged in the synthesis of functionalized cyclohexanol derivatives for various applications, including drug development.

References

Application Notes and Protocols for the Analytical Characterization of 3-Bromo-2-oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural characterization and purity assessment of 3-Bromo-2-oxocyclohexanecarboxamide. The protocols outlined below are based on established analytical techniques for similar chemical entities and serve as a guide for researchers in pharmaceutical and chemical development.

Introduction

This compound is a halogenated cyclic keto-amide with potential applications as a building block in organic synthesis and drug discovery. Due to the presence of two chiral centers, it can exist as a mixture of diastereomers. A thorough analytical characterization is crucial for its identification, purity assessment, and quality control. This document details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the comprehensive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the carbon and proton framework.

Data Presentation: Predicted NMR Data

Note: The following NMR data are predicted based on the analysis of structurally related compounds, including 2-bromocyclohexanone and cyclohexanecarboxamide. Actual experimental values may vary.

Table 1: Predicted ¹H NMR (500 MHz, CDCl₃) Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.2 - 7.5br s1H-NH₂ (one proton)
5.8 - 6.2br s1H-NH₂ (one proton)
4.5 - 4.8dd1HH-3
2.8 - 3.0m1HH-1
2.2 - 2.6m2HH-6
1.8 - 2.2m4HH-4, H-5

Table 2: Predicted ¹³C NMR (125 MHz, CDCl₃) Spectral Data

Chemical Shift (δ) ppmAssignment
200 - 205C=O (Ketone)
170 - 175C=O (Amide)
55 - 60C-3
45 - 50C-1
35 - 40C-6
25 - 30C-4
20 - 25C-5
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a 30-degree pulse width.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 5 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or 2048) for good signal-to-noise.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing Dissolve Dissolve 5-10 mg of sample in 0.7 mL CDCl3 Transfer Transfer to NMR tube Dissolve->Transfer H1_Acq Acquire 1H Spectrum (16-32 scans) Transfer->H1_Acq C13_Acq Acquire 13C Spectrum (1024-2048 scans) Transfer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing to Solvent Peak Baseline->Reference Structural Elucidation Structural Elucidation Reference->Structural Elucidation

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Data Presentation: Predicted IR Absorption Bands

Note: The following IR data are predicted based on characteristic absorption frequencies for amides, ketones, and alkyl halides.

Table 3: Predicted Fourier-Transform Infrared (FTIR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3180Strong, BroadN-H stretch (Amide)
2940 - 2860MediumC-H stretch (Aliphatic)
1715 - 1735StrongC=O stretch (Ketone)
1660 - 1680StrongC=O stretch (Amide I)
1620 - 1650MediumN-H bend (Amide II)
600 - 700Medium-StrongC-Br stretch
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare a solid sample using either the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).

    • KBr Pellet: Mix a small amount of the sample (approx. 1 mg) with dry KBr powder (approx. 100 mg) and press into a transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range should be from 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Visualization: FTIR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing KBr Mix with KBr & Press Pellet Sample_Spec Record Sample Spectrum (16-32 scans) KBr->Sample_Spec ATR Place on ATR Crystal ATR->Sample_Spec Background Record Background Spectrum Background->Sample_Spec Subtraction Background Subtraction Sample_Spec->Subtraction Spectrum_Gen Generate Final Spectrum Subtraction->Spectrum_Gen Functional Group Analysis Functional Group Analysis Spectrum_Gen->Functional Group Analysis

Caption: Workflow for FTIR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Data Presentation: Predicted Mass Spectrometry Data

Note: The following mass spectrometry data are predicted based on the molecular formula and common fragmentation pathways for bromo-keto compounds and amides.

Table 4: Predicted Electron Ionization Mass Spectrometry (EI-MS) Data

m/zPredicted Fragment
220/222[M]⁺ (Molecular Ion)
141[M - Br]⁺
113[M - Br - CO]⁺
96[M - Br - CONH₂]⁺
44[CONH₂]⁺
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for molecular ion determination.

  • Mass Analysis: Use a mass analyzer such as a quadrupole or time-of-flight (TOF) to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition:

    • Set the mass range to scan from m/z 40 to 300.

    • For EI, use a standard electron energy of 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed for bromine-containing fragments.

Visualization: Mass Spectrometry Logical Relationship

MS_Logic cluster_fragments Major Fragmentation Pathways Molecule This compound (M) Loss_Br Loss of Bromine Radical (-Br•) Molecule->Loss_Br m/z 141 Loss_Amide Loss of Carboxamide Radical (-CONH2•) Molecule->Loss_Amide m/z 176/178 Amide_Fragment Amide Fragment Ion Molecule->Amide_Fragment m/z 44 Loss_Br_CO Subsequent Loss of CO Loss_Br->Loss_Br_CO m/z 113

Caption: Predicted fragmentation pathways for this compound in EI-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of this compound and for separating its potential diastereomers.

Data Presentation: HPLC Method Parameters

Note: The following is a starting point for method development. Optimization may be required.

Table 5: Suggested HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm) or a polar-embedded phase column
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 30% B, increase to 70% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Experimental Protocol: HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Method Setup:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Set up the gradient profile and other parameters as suggested in Table 5.

  • Data Acquisition: Inject the sample and record the chromatogram.

  • Data Analysis:

    • Integrate the peaks to determine the retention time and peak area.

    • Calculate the purity of the sample based on the peak area percentages.

    • If diastereomers are present, they may appear as separate, closely eluting peaks. The resolution between these peaks should be optimized by adjusting the mobile phase composition, gradient slope, or by screening different stationary phases.

Visualization: HPLC Diastereomer Separation Workflow

HPLC_Workflow cluster_separation Chromatographic Separation cluster_detection Detection & Analysis Start Sample Injection (Mixture of Diastereomers) Column HPLC Column (e.g., C18) Start->Column Detector UV Detector (210 nm) Column->Detector Mobile_Phase Gradient Elution (Water/Acetonitrile) Chromatogram Resulting Chromatogram Detector->Chromatogram Purity Purity Assessment Chromatogram->Purity Diastereomer_Ratio Diastereomeric Ratio Calculation Chromatogram->Diastereomer_Ratio

Caption: Workflow for HPLC analysis and diastereomer separation.

Application Notes and Protocols for the Chromatographic Purification of 3-Bromo-2-oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the chromatographic purification of 3-Bromo-2-oxocyclohexanecarboxamide. The methodologies described are based on established principles of chromatography for similar chemical entities and are intended to serve as a robust starting point for purification development.

Introduction

This compound is a functionalized cyclohexane derivative with potential applications in organic synthesis and medicinal chemistry. As with many synthetic intermediates, achieving high purity is crucial for subsequent reactions and biological testing. This document outlines a general approach to purify this compound using flash column chromatography, a widely used technique for preparative-scale purification of organic compounds.

Compound Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an appropriate purification strategy.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀BrNO₂[1]
Molecular Weight 220.06 g/mol [1]
Appearance Likely a white to off-white solid or viscous oilInferred from related compounds
Solubility Expected to be soluble in polar organic solvents such as dichloromethane, ethyl acetate, acetone, and methanol.[2]

Chromatographic Purification Protocol: Flash Column Chromatography

Flash column chromatography is a highly effective method for the purification of moderately polar compounds like this compound. The following protocol provides a step-by-step guide.

  • Crude this compound

  • Silica gel (high purity grade, 60 Å, 230–400 mesh)[3]

  • Hexane (or heptane)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Glass column for flash chromatography

  • Compressed air or nitrogen source with a flow controller

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain

  • Rotary evaporator

Chromatographic_Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_Analysis 1. TLC Analysis to Determine Eluent Sample_Prep 2. Sample Preparation TLC_Analysis->Sample_Prep Column_Packing 3. Column Packing Sample_Prep->Column_Packing Sample_Loading 4. Sample Loading Column_Packing->Sample_Loading Elution 5. Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis 6. Fraction Analysis (TLC) Elution->Fraction_Analysis Pooling 7. Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal 8. Solvent Removal Pooling->Solvent_Removal Pure_Compound Pure Compound Solvent_Removal->Pure_Compound

Caption: Workflow for the chromatographic purification of this compound.

  • Thin Layer Chromatography (TLC) Analysis:

    • Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.

    • Prepare several small test solutions of the crude material in a volatile solvent.

    • Spot the solutions onto a TLC plate and develop them in chambers containing different ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

    • The ideal solvent system will give the target compound a Retention Factor (Rƒ) of approximately 0.2-0.3.[4]

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material to be purified (a general rule is a silica gel to crude material ratio of 30-50:1 by weight).[4]

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[5]

    • Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.[4]

    • Equilibrate the column by passing several column volumes of the initial eluent through it. Never let the solvent level drop below the top of the sand.[4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent, such as dichloromethane.[5]

    • Carefully apply the sample solution to the top of the column.[5]

    • Alternatively, for samples not readily soluble, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder.[4] This powder is then carefully added to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with the solvent system determined by TLC.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (approximately 2 inches/minute).[6]

    • Collect fractions in appropriately sized test tubes.

    • If a gradient elution is required (as determined by complex TLC analysis), gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.[7]

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure compound.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Expected Results and Data Presentation

The following table provides a hypothetical representation of the data that could be obtained from the purification process. Actual results may vary depending on the specific reaction conditions and the purity of the crude material.

Table 2: Representative Data for Chromatographic Purification

ParameterValue
Crude Material Weight 1.0 g
Silica Gel Weight 40 g
Column Dimensions 40 mm x 200 mm
Eluent System Gradient: 10% to 40% Ethyl Acetate in Hexane
Typical Rƒ of Pure Compound ~0.25 (in 30% Ethyl Acetate/Hexane)
Fractions Containing Pure Compound 15-25 (of 50 total fractions)
Isolated Yield of Pure Compound 750 mg (75%)
Purity (by ¹H NMR or HPLC) >95%

Troubleshooting

  • Poor Separation: If the separation is not effective, consider using a shallower solvent gradient, a longer column, or a different solvent system.

  • Compound Insoluble for Loading: If the compound is not soluble in a suitable loading solvent, use the dry loading method described in step 3.3.

  • Compound Degradation on Silica: If the compound is acid-sensitive, the silica gel can be deactivated by pre-washing the packed column with a solvent mixture containing 1-3% triethylamine.[7]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.

  • Silica gel is a fine powder and should be handled carefully to avoid inhalation.

This comprehensive guide provides a solid foundation for the successful chromatographic purification of this compound. Researchers are encouraged to adapt and optimize this protocol to suit their specific experimental conditions and purity requirements.

References

Application Notes and Protocols: 3-Bromo-2-oxocyclohexanecarboxamide in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Bromo-2-oxocyclohexanecarboxamide is a versatile bifunctional molecule containing both an α-haloketone and a carboxamide moiety. This unique structural arrangement makes it a promising starting material for the synthesis of a variety of novel heterocyclic compounds, particularly fused ring systems. The presence of two reactive centers allows for cyclocondensation reactions with various binucleophiles, leading to the formation of diverse and potentially biologically active scaffolds. This document provides an overview of the potential applications of this compound in heterocyclic synthesis and outlines generalized experimental protocols for the synthesis of quinoxaline, thiazole, and pyrazole derivatives.

While this compound is a known intermediate in the synthesis of the antidiabetic drug Gliclazide, detailed reports on its use for the creation of a broad range of other novel heterocyclic systems are not extensively available in the scientific literature. The protocols and applications described herein are based on established synthetic methodologies for α-haloketones and serve as a guide for researchers exploring the synthetic utility of this compound.

I. Synthesis of Fused Quinoxaline Derivatives

The reaction of α-haloketones with o-phenylenediamines is a well-established method for the synthesis of quinoxalines. In the case of this compound, this reaction is expected to yield a tetracyclic quinoxaline derivative.

Experimental Workflow

G start Start: this compound & o-Phenylenediamine solvent Dissolve in Ethanol start->solvent reflux Reflux for 4-6 hours solvent->reflux cool Cool to Room Temperature reflux->cool precipitate Collect Precipitate by Filtration cool->precipitate wash Wash with Cold Ethanol precipitate->wash dry Dry under Vacuum wash->dry product Product: Fused Quinoxaline Derivative dry->product

Caption: General workflow for the synthesis of fused quinoxaline derivatives.

Experimental Protocol

  • Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (20 mL), add o-phenylenediamine (1.0 mmol).

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product is expected to precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol.

Quantitative Data (Hypothetical)

EntryReactant AReactant BSolventTime (h)Yield (%)
1This compoundo-PhenylenediamineEthanol575
2This compound4-Methyl-1,2-phenylenediamineMethanol672

II. Synthesis of Fused Thiazole Derivatives

The Hantzsch thiazole synthesis, the reaction between an α-haloketone and a thioamide or thiourea, is a fundamental method for constructing the thiazole ring. Applying this to this compound would likely result in a fused thiazole system.

Reaction Pathway

G reactant1 This compound intermediate Thiazoline Intermediate reactant1->intermediate + Thiourea (Nucleophilic Attack) reactant2 Thiourea reactant2->intermediate product Fused Aminothiazole Derivative intermediate->product Dehydration (Cyclization)

Caption: Plausible reaction pathway for fused thiazole synthesis.

Experimental Protocol

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and thiourea (1.2 mmol) in absolute ethanol (25 mL).

  • Reaction Conditions: Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Hypothetical)

EntryReactant AReactant BSolventTime (h)Yield (%)
1This compoundThioureaEthanol482
2This compoundPhenylthioureaEthanol578

III. Synthesis of Fused Pyrazole Derivatives

The reaction of α-haloketones with hydrazine or its derivatives is a common route to pyrazoles. With this compound, this reaction is anticipated to form a fused pyrazole ring system.

Logical Relationship of Synthesis

G sub Substrate This compound product Product Fused Pyrazole Derivative sub->product reagent Reagent Hydrazine Hydrate reagent->product condition {Condition | Reflux in Ethanol} condition->product

Caption: Key components for the synthesis of fused pyrazole derivatives.

Experimental Protocol

  • Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (15 mL), add hydrazine hydrate (1.5 mmol).

  • Reaction Conditions: Stir the mixture at reflux for 2-4 hours. Use TLC to monitor the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water (50 mL).

  • Purification: Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallization from an appropriate solvent like ethanol can be performed for further purification.

Quantitative Data (Hypothetical)

EntryReactant AReactant BSolventTime (h)Yield (%)
1This compoundHydrazine HydrateEthanol385
2This compoundPhenylhydrazineEthanol480

Disclaimer: The experimental protocols and quantitative data provided are based on general synthetic methodologies for α-haloketones and are intended for illustrative purposes. Actual reaction conditions and yields may vary and require optimization for the specific substrate, this compound. Researchers should conduct their own literature search for specific applications and perform appropriate safety assessments before commencing any experimental work.

Application Notes and Protocols: 3-Bromo-2-oxocyclohexanecarboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Bromo-2-oxocyclohexanecarboxamide as a key intermediate in the synthesis of pharmaceutical compounds. Detailed protocols and data are presented to facilitate its application in drug discovery and development.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. Its bifunctional nature, possessing both a reactive bromine atom alpha to a ketone and a carboxamide group, allows for the construction of complex molecular architectures. A prime example of its application is in the synthesis of the second-generation sulfonylurea antidiabetic drug, Gliclazide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 80193-04-0[1]
Molecular Formula C₇H₁₀BrNO₂[2]
Molecular Weight 220.06 g/mol [1]
Appearance White to off-white solidCommercially available data
Solubility Soluble in organic solvents such as acetonitrile, DMF, and DMSO[3]

Application in the Synthesis of Gliclazide

This compound serves as a crucial intermediate in the synthesis of Gliclazide, a widely prescribed medication for the management of type 2 diabetes mellitus. The synthesis involves the reaction of the intermediate with p-toluenesulfonamide, followed by a reduction and cyclization cascade.

Synthetic Scheme

The overall synthetic route from 2-oxocyclohexanecarboxamide to Gliclazide is outlined below.

Gliclazide_Synthesis cluster_0 Synthesis of Intermediate cluster_1 Gliclazide Synthesis 2-Oxocyclohexanecarboxamide 2-Oxocyclohexanecarboxamide This compound This compound 2-Oxocyclohexanecarboxamide->this compound N-Bromosuccinimide (NBS) Acetonitrile, Reflux Gliclazide Gliclazide This compound->Gliclazide 1. p-Toluenesulfonamide, Base 2. Reduction & Cyclization p-Toluenesulfonamide p-Toluenesulfonamide p-Toluenesulfonamide->Gliclazide

Caption: Synthetic pathway to Gliclazide.

Experimental Protocols

Protocol 1: Synthesis of this compound [3][4]

This protocol describes the bromination of 2-oxocyclohexanecarboxamide using N-bromosuccinimide (NBS) as a safer and more selective brominating agent compared to liquid bromine.

Materials:

  • 2-Oxocyclohexanecarboxamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 2-oxocyclohexanecarboxamide in acetonitrile, add N-bromosuccinimide (molar ratio of NBS to 2-oxocyclohexanecarboxamide is 1.2:1).

  • The NBS should be added in three batches: at the beginning of the reaction, after 20 minutes, and after 40 minutes.

  • Heat the reaction mixture to reflux and maintain for 105 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

ParameterValueReference
Yield 98%[3][4]
Purity High (complete conversion observed)[3][4]

Protocol 2: Synthesis of Gliclazide from this compound (Proposed)

Step 1: Condensation with p-Toluenesulfonamide

Materials:

  • This compound

  • p-Toluenesulfonamide

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve p-toluenesulfonamide in the chosen solvent.

  • Add the base portion-wise at room temperature and stir until the salt of the sulfonamide is formed.

  • Add a solution of this compound in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude condensation product.

Step 2: Reductive Cyclization

Materials:

  • Crude condensation product from Step 1

  • A reducing agent (e.g., Sodium borohydride)

  • A suitable solvent (e.g., Methanol, Ethanol)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the crude product from the previous step in the chosen alcoholic solvent.

  • Cool the solution in an ice bath.

  • Add the reducing agent portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully add water to quench the excess reducing agent.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude Gliclazide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Quantitative Data (based on related syntheses):

ParameterExpected Value
Overall Yield 60-80%
Purity >99% after recrystallization

Biological Context: Gliclazide's Mechanism of Action

Gliclazide exerts its therapeutic effect by stimulating insulin secretion from the pancreatic β-cells. The signaling pathway is initiated by its binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel.

Gliclazide_Pathway Gliclazide Gliclazide SUR1 Sulfonylurea Receptor 1 (SUR1) Gliclazide->SUR1 Binds to K_ATP_Channel ATP-sensitive K+ Channel (K-ATP) SUR1->K_ATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channels Voltage-gated Ca2+ Channels Open Membrane_Depolarization->Ca_Channels Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Gliclazide's mechanism of action.

This binding event closes the K-ATP channels, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, thereby increasing insulin release into the bloodstream and lowering blood glucose levels.

Conclusion

This compound is a versatile and important intermediate in pharmaceutical synthesis, most notably in the production of the antidiabetic drug Gliclazide. The protocols and data provided herein offer a valuable resource for researchers engaged in the synthesis and development of new chemical entities. The clear synthetic accessibility and reactive handles of this intermediate suggest its potential for broader applications in the discovery of novel therapeutics.

References

Application Notes and Protocols for the Derivatization of 3-Bromo-2-oxocyclohexanecarboxamide in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-bromo-2-oxocyclohexanecarboxamide scaffold represents a versatile starting point for the synthesis of novel bioactive compounds. Its structure features multiple reactive sites, including a secondary amide, an α-bromo ketone, and a carbonyl group, which can be selectively modified to generate a diverse library of derivatives. This diversity is crucial for comprehensive structure-activity relationship (SAR) studies aimed at identifying new therapeutic agents.

Recent research has highlighted the potential of cyclohexanecarboxamide derivatives as potent anticonvulsant agents.[1][2] By systematically modifying the core structure of this compound, researchers can explore the chemical space around this scaffold to optimize its pharmacological properties, such as efficacy, selectivity, and pharmacokinetic profile. These application notes provide detailed protocols for the synthesis of the starting material and its subsequent derivatization at three key positions, along with methods for evaluating the anticonvulsant activity of the resulting compounds.

Synthesis of Starting Material: this compound

The starting material can be synthesized from 2-oxocyclohexanecarboxamide via bromination. The use of N-bromosuccinimide (NBS) is recommended as a safer and more selective brominating agent compared to liquid bromine.[1]

Experimental Protocol: Bromination of 2-Oxocyclohexanecarboxamide

Materials:

  • 2-Oxocyclohexanecarboxamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a solution of 2-oxocyclohexanecarboxamide (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add a catalytic amount of hydrochloric acid.

  • Stir the mixture at room temperature for 10 minutes.

  • Add N-bromosuccinimide (1.2 eq) in three portions over a period of 40 minutes (at t=0, 20, and 40 minutes).[1]

  • After the final addition of NBS, heat the reaction mixture to reflux and maintain for 105 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Derivatization Strategies and Protocols

The this compound scaffold offers three primary points for diversification: the amide nitrogen (N), the bromine-bearing carbon (C3), and the ketone carbonyl (C2).

Derivatization_Sites cluster_derivatization Derivatization Pathways This compound This compound N-H C3-Br C2=O N-Alkylation/Arylation N-Alkylation/Arylation This compound:f1->N-Alkylation/Arylation R-X, Base C3-Suzuki Coupling C3-Suzuki Coupling This compound:f2->C3-Suzuki Coupling Ar-B(OH)2, Pd catalyst C2-Reductive Amination C2-Reductive Amination This compound:f3->C2-Reductive Amination R2NH, Reducing Agent

Caption: Derivatization points on the this compound scaffold.

Derivatization at the Amide Nitrogen (N-Alkylation)

Protocol: N-Alkylation of this compound

Materials:

  • This compound

  • Alkyl/benzyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add the alkyl/benzyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Derivatization at the C3 Position (Suzuki-Miyaura Coupling)

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane and water (4:1 mixture)

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Derivatization at the C2-Ketone (Reductive Amination)

Protocol: Reductive Amination of this compound

Materials:

  • This compound

  • Primary or secondary amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) and the amine (1.2 eq) in DCE.

  • Add a catalytic amount of acetic acid and stir at room temperature for 1 hour to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Structure-Activity Relationship (SAR) Studies

The following table summarizes SAR data from studies on structurally related cyclohexanecarboxamide and enaminone derivatives, which can guide the derivatization efforts for this compound. The data is primarily from anticonvulsant screening in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models.

Compound IDCore StructureMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
1e Enaminone EsterH4-Cl-Ph16.7 (mice)-110.7 (mice)6.6[3]
1e Enaminone EsterH4-Cl-Ph3.0 (rats)->250 (rats)>83.3[3]
27 Enaminone EsterH4-Cl-Ph5.8 (rats, oral)->380 (rats, oral)>65.5[4]
5a Cyclohexanecarboxamide-4-F-Ph100% protection-No toxicity-[1]
6b Cyclohexanecarboxamide-4-Cl-Ph100% protection-No toxicity-[1]
4b Cyclohexanecarboxamide-2-Cl-Ph-83.33% protectionNo toxicity-[1]
5c Cyclohexanecarboxamide-3-Cl-Ph-83.33% protectionNo toxicity-[1]
6d Cyclohexanecarboxamide-4-Br-Ph-0.04 mmol/kgNo toxicity-[1]

Note: The structures in the referenced papers are not identical to this compound but provide valuable SAR insights for related scaffolds.

Biological Evaluation Protocols

The following are detailed protocols for the primary screening of anticonvulsant activity.

Biological_Screening_Workflow cluster_screening Anticonvulsant Activity Screening Administer_Compound Administer Test Compound to Mice (i.p. or p.o.) MES_Test Maximal Electroshock (MES) Test Administer_Compound->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Administer_Compound->scPTZ_Test Observe_Seizure Observe for Tonic Hindlimb Extension MES_Test->Observe_Seizure Observe_Clonic_Seizures Observe for Clonic Seizures for 30 min scPTZ_Test->Observe_Clonic_Seizures Protection_Endpoint Endpoint: Abolition of Tonic Extension Observe_Seizure->Protection_Endpoint Protection_Endpoint_PTZ Endpoint: Absence of Clonic Seizures Observe_Clonic_Seizures->Protection_Endpoint_PTZ Data_Analysis Calculate ED50 and Protective Index Protection_Endpoint->Data_Analysis Protection_Endpoint_PTZ->Data_Analysis

Caption: Workflow for anticonvulsant activity screening.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[4]

Materials:

  • Male mice (e.g., CF-1 or C57BL/6 strain)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water)

  • Electroshock device with corneal electrodes

  • 0.5% tetracaine hydrochloride solution (local anesthetic)

  • 0.9% saline solution

Procedure:

  • Administer the test compound to mice at various doses via intraperitoneal (i.p.) or oral (p.o.) route.

  • At the time of peak effect (predetermined, e.g., 30-60 min post-administration), apply a drop of 0.5% tetracaine hydrochloride to the corneas of each mouse for local anesthesia.[4]

  • Follow with a drop of 0.9% saline to ensure good electrical contact.[4]

  • Deliver an alternating electrical current of 50 mA at 60 Hz for 0.2 seconds through the corneal electrodes.[4]

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Abolition of the hindlimb tonic extensor component is considered protection.[4]

  • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.[5]

Materials:

  • Male mice

  • Test compound formulated in a suitable vehicle

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for CF-1 mice)[5]

  • Isolation cages

Procedure:

  • Administer the test compound to mice at various doses (i.p. or p.o.).

  • At the time of peak effect, inject PTZ subcutaneously into a loose fold of skin on the neck.[5]

  • Immediately place each mouse into an individual observation cage.

  • Observe the animals for 30 minutes for the presence or absence of clonic seizures (lasting at least 3-5 seconds).[5]

  • The absence of clonic spasms is considered protection.[5]

  • Determine the median effective dose (ED₅₀).

Conclusion

The this compound scaffold provides a promising and synthetically accessible starting point for the development of novel anticonvulsant agents. The protocols outlined in these application notes offer a systematic approach to the synthesis and derivatization of this core structure, enabling comprehensive SAR studies. By correlating the structural modifications with the outcomes of the MES and scPTZ seizure assays, researchers can identify key structural features required for potent anticonvulsant activity and develop lead compounds for further preclinical evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-2-oxocyclohexanecarboxamide, a key intermediate in the synthesis of gliclazide.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent method is the bromination of 2-oxocyclohexanecarboxamide.[1] A highly efficient and safe approach utilizes N-bromosuccinimide (NBS) as the brominating agent. This method avoids the hazards associated with using molecular bromine.[2]

Q2: Why is N-bromosuccinimide (NBS) preferred over liquid bromine for this synthesis?

N-bromosuccinimide (NBS) is a safer and more selective brominating agent compared to liquid bromine.[2] It allows for better control of the reaction, minimizing the formation of side products and improving the overall safety of the procedure.

Q3: What is the role of acid in the NBS bromination of 2-oxocyclohexanecarboxamide?

An acidic environment is crucial for the reaction. The acid facilitates the release of bromine from NBS and is also required for the conversion of an intermediate species into the final product, this compound.

Q4: Can other solvents be used for this reaction?

While other solvents can be used in bromination reactions, acetonitrile has been shown to be an effective solvent for the synthesis of this compound using NBS, leading to high yields. The choice of solvent can significantly impact reaction safety and environmental footprint.[2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or no yield of the desired product.

Possible Cause Suggested Solution
Insufficient Acid The reaction requires an acidic medium. Ensure that the reaction conditions are acidic, as this is necessary for the release of bromine from NBS and the subsequent reaction steps.
Incorrect NBS Dosage An inappropriate molar ratio of NBS to the starting material can lead to poor yields. A molar ratio of 1.2:1 (NBS to 2-oxocyclohexanecarboxamide) has been found to be optimal.
Improper NBS Addition Adding the NBS all at once can consume the acid too quickly, hindering the formation of the product. It is recommended to add the NBS in batches over a period of time. A successful strategy involves adding it in three portions at the beginning, 20 minutes, and 40 minutes into the reaction.
Inadequate Reaction Time or Temperature The reaction should be allowed to proceed for a sufficient duration at the appropriate temperature to ensure complete conversion. A reaction time of 105 minutes under reflux conditions with acetonitrile as the solvent has been shown to result in a 98% yield.

Problem 2: Presence of multiple spots on TLC, indicating impurities.

Possible Cause Suggested Solution
Formation of Dibrominated Byproducts Over-bromination can occur if an excess of NBS is used or if the reaction is not properly controlled. Carefully control the stoichiometry of NBS.
Side Reactions The starting material, a β-ketoamide, can potentially undergo side reactions under the reaction conditions. Ensure precise control over reaction parameters such as temperature and reagent addition.
Incomplete Reaction If the reaction is not driven to completion, the starting material will remain as an impurity. Monitor the reaction progress using TLC. If the reaction has stalled, re-evaluate the reaction conditions (temperature, catalyst, etc.).

Optimized Experimental Protocol

This protocol is based on a study that achieved a 98% yield of this compound.

Materials:

  • 2-oxocyclohexanecarboxamide

  • N-bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • In a reaction vessel, dissolve 2-oxocyclohexanecarboxamide in acetonitrile.

  • Heat the mixture to reflux.

  • The N-bromosuccinimide (NBS) should be added in three separate batches.

  • Add the first batch of NBS at the beginning of the reaction.

  • Add the second batch after 20 minutes.

  • Add the third batch after 40 minutes.

  • The total molar ratio of NBS to 2-oxocyclohexanecarboxamide should be 1.2:1.

  • Continue the reaction under reflux for a total of 105 minutes.

  • Monitor the reaction to completion by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated using standard workup and purification procedures.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions for the synthesis of this compound using NBS.

ParameterOptimal Condition
Solvent Acetonitrile
NBS to Substrate Molar Ratio 1.2:1
NBS Addition Method In three batches (at 0, 20, and 40 minutes)
Reaction Temperature Reflux
Reaction Time 105 minutes
Yield 98%

Visual Guides

experimental_workflow cluster_prep Reaction Setup cluster_reaction NBS Addition cluster_completion Reaction Completion & Isolation start Dissolve 2-oxocyclohexanecarboxamide in Acetonitrile reflux Heat to Reflux start->reflux add_nbs1 Add 1st batch of NBS (t=0 min) reflux->add_nbs1 wait1 Wait 20 min add_nbs1->wait1 add_nbs2 Add 2nd batch of NBS (t=20 min) wait1->add_nbs2 wait2 Wait 20 min add_nbs2->wait2 add_nbs3 Add 3rd batch of NBS (t=40 min) wait2->add_nbs3 react React for 105 min total add_nbs3->react monitor Monitor by TLC react->monitor isolate Isolate Product monitor->isolate

Caption: Optimized workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Incorrect NBS Dosage problem->cause1 cause2 Improper NBS Addition problem->cause2 cause3 Inadequate Reaction Time/ Temperature problem->cause3 cause4 Insufficient Acid problem->cause4 sol1 Use 1.2:1 molar ratio (NBS:Substrate) cause1->sol1 sol2 Add NBS in batches cause2->sol2 sol3 Reflux for 105 minutes cause3->sol3 sol4 Ensure acidic conditions cause4->sol4

Caption: Troubleshooting logic for low reaction yield.

References

Common side products in the synthesis of 3-Bromo-2-oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2-oxocyclohexanecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: While the synthesis using N-bromosuccinimide (NBS) is generally selective, several side products can occur. The most common include:

  • Unreacted Starting Material: 2-Oxocyclohexanecarboxamide may remain if the reaction is incomplete.

  • Dibrominated Product: Over-bromination can lead to the formation of 3,3-dibromo-2-oxocyclohexanecarboxamide.

  • Succinimide: This is a byproduct of the reaction when using NBS as the brominating agent.

  • Solvent-related impurities: Depending on the solvent and conditions used.

Q2: Why is N-bromosuccinimide (NBS) preferred over liquid bromine (Br₂) for this synthesis?

A2: NBS is favored due to its advantages in safety and selectivity. It is a crystalline solid that is easier and safer to handle than highly corrosive and volatile liquid bromine. It also allows for a more controlled release of bromine, which can lead to higher selectivity for the desired mono-brominated product and reduce the formation of dibrominated and other side products.[1]

Q3: What is the role of acid in the NBS bromination of 2-oxocyclohexanecarboxamide?

A3: Acid plays a crucial role in this reaction. It is required for the release of bromine from NBS and facilitates the conversion of an intermediate to the final product, this compound.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system, for instance, a mixture of ethyl acetate and hexane, can be used to separate the starting material, the product, and major non-polar side products. Staining with a potassium permanganate solution can help visualize the spots.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product 1. Incomplete reaction. 2. Insufficient acid catalyst. 3. Sub-optimal reaction temperature. 4. Inefficient stirring.1. Monitor the reaction by TLC until the starting material is consumed. 2. Ensure the presence of a catalytic amount of acid (e.g., HBr or acetic acid). 3. Maintain the reaction at the optimal temperature, which for acetonitrile as a solvent is reflux.[1] 4. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Formation of Dibrominated Side Product 1. Excess of NBS. 2. Rapid addition of NBS.1. Use a molar ratio of NBS to 2-oxocyclohexanecarboxamide of 1.2:1.[1] 2. Add the NBS portion-wise over a period of time rather than all at once. A recommended method is to add it in three batches at the beginning, 20 minutes, and 40 minutes into the reaction.[1]
Product is Contaminated with Succinimide Succinimide is a byproduct of the reaction with NBS.Succinimide is generally insoluble in the reaction solvent (e.g., acetonitrile) upon cooling and can be removed by filtration at the end of the reaction. Further purification can be achieved by recrystallization or column chromatography.
Reaction Fails to Initiate 1. Absence of an acid catalyst. 2. Low quality or decomposed NBS.1. Add a catalytic amount of a suitable acid. 2. Use freshly opened or properly stored NBS. The quality of NBS can be checked by its appearance (should be a white to off-white crystalline solid).

Experimental Protocols

Synthesis of this compound using NBS

This protocol is based on a reported high-yield synthesis.[1]

Materials:

  • 2-Oxocyclohexanecarboxamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (solvent)

  • Catalytic amount of acid (e.g., HBr)

Procedure:

  • To a solution of 2-oxocyclohexanecarboxamide in acetonitrile, add a catalytic amount of acid.

  • Heat the mixture to reflux.

  • Add NBS (1.2 molar equivalents) in three equal portions at the start of the reaction, after 20 minutes, and after 40 minutes.

  • Continue to reflux the reaction mixture for a total of 105 minutes.

  • Monitor the reaction to completion using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

ParameterValueReference
Molar Ratio (NBS:Substrate)1.2 : 1[1]
SolventAcetonitrile[1]
Reaction TemperatureReflux[1]
Reaction Time105 minutes[1]
Reported Yield98%[1]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification start Dissolve 2-oxocyclohexanecarboxamide in Acetonitrile add_acid Add Catalytic Acid start->add_acid heat Heat to Reflux add_acid->heat add_nbs1 Add 1st Portion NBS heat->add_nbs1 reflux1 Reflux for 20 min add_nbs1->reflux1 add_nbs2 Add 2nd Portion NBS reflux1->add_nbs2 reflux2 Reflux for 20 min add_nbs2->reflux2 add_nbs3 Add 3rd Portion NBS reflux2->add_nbs3 reflux3 Reflux for 45 min add_nbs3->reflux3 cool Cool to Room Temp. reflux3->cool filter Filter Succinimide cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Crude Product concentrate->purify end Pure this compound purify->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Common Synthesis Issues issue Identify Issue low_yield Low Yield issue->low_yield e.g. dibromination Dibromination issue->dibromination e.g. no_reaction No Reaction issue->no_reaction e.g. cause_ly Potential Causes: - Incomplete Reaction - Insufficient Acid - Wrong Temperature low_yield->cause_ly cause_db Potential Causes: - Excess NBS - Rapid NBS Addition dibromination->cause_db cause_nr Potential Causes: - No Acid Catalyst - Poor NBS Quality no_reaction->cause_nr solution_ly Solutions: - Increase Reaction Time - Add Catalyst - Adjust Temperature cause_ly->solution_ly solution_db Solutions: - Check Molar Ratio - Add NBS Portion-wise cause_db->solution_db solution_nr Solutions: - Add Acid Catalyst - Use Fresh NBS cause_nr->solution_nr

Caption: Logic diagram for troubleshooting synthesis problems.

References

Optimization of reaction conditions for 3-Bromo-2-oxocyclohexanecarboxamide preparation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Preparation of 3-Bromo-2-oxocyclohexanecarboxamide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of this compound. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful and optimized reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended brominating agent for the synthesis of this compound?

A1: N-Bromosuccinimide (NBS) is the recommended brominating agent. It is a safer and easier-to-handle crystalline solid compared to liquid bromine, and it allows for a more selective monobromination at the alpha position of the keto-amide.[1][2]

Q2: What is the role of an acid catalyst in this reaction?

A2: An acid catalyst is crucial for the reaction to proceed efficiently. It facilitates the enolization of the ketone, which is the reactive species that attacks the bromine atom of NBS. The release of bromine from NBS and the subsequent conversion to the final product are dependent on acidic conditions.[1]

Q3: What are the optimal reaction conditions for this synthesis?

A3: High yields (up to 98%) have been achieved using acetonitrile as the solvent, with a molar ratio of NBS to 2-oxocyclohexanecarboxamide of 1.2:1. The reaction is typically conducted under reflux for approximately 105 minutes.[1]

Q4: How should the N-Bromosuccinimide (NBS) be added to the reaction mixture?

A4: It is critical to add the NBS in portions over a period of time. For example, adding it in three batches at the beginning of the reaction, and then at 20 and 40-minute intervals.[1] A rapid, single addition of NBS can lead to an uncontrolled reaction and the formation of side products.

Q5: What are the potential side reactions?

A5: The most common side reaction is the formation of a di-brominated product. This can occur if an excess of NBS is used or if the reaction is allowed to proceed for too long. Over-bromination is a known issue in the halogenation of ketones. Another potential issue is the hydrolysis of the product if water is present in the reaction mixture.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Acid: The reaction requires an acidic environment to proceed.[1] 2. Decomposition of NBS: NBS can decompose over time, especially if not stored properly in a cool, dark, and dry place.[3] 3. Reaction temperature is too low. 1. Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TSA), to the reaction mixture. 2. Use freshly opened or purified NBS. NBS can be recrystallized from water.[1] 3. Ensure the reaction is maintained at the appropriate reflux temperature for the chosen solvent.
Formation of Multiple Products (Observed by TLC or NMR) 1. Over-bromination: Use of excess NBS or prolonged reaction time leading to di-brominated byproducts. 2. Rapid addition of NBS: This can lead to localized high concentrations of bromine and non-selective reactions.[1]1. Use a precise molar ratio of NBS (e.g., 1.1-1.2 equivalents). Monitor the reaction progress by TLC and stop it once the starting material is consumed. 2. Add NBS in small portions over a defined period.
Starting Material Remains Unreacted 1. Insufficient NBS: The molar ratio of NBS to the starting material is too low. 2. Short reaction time. 3. Poor quality of NBS. 1. Ensure the molar ratio of NBS to 2-oxocyclohexanecarboxamide is at least 1.1:1. 2. Increase the reaction time and monitor by TLC until the starting material is no longer visible. 3. Use fresh or purified NBS.
Difficulty in Isolating the Product 1. Product is an oil instead of a solid. 2. Contamination with succinimide byproduct. 1. Try purification by column chromatography. If the product is expected to be a solid, impurities may be preventing crystallization. 2. After the reaction, filter the cooled reaction mixture to remove the insoluble succinimide. A water wash during the work-up can also help remove any remaining succinimide.

Experimental Protocols

Synthesis of this compound

This protocol is based on optimized conditions reported in the literature.[1]

Materials:

  • 2-Oxocyclohexanecarboxamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-oxocyclohexanecarboxamide (1 equivalent).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Begin stirring the solution and bring it to reflux.

  • Once refluxing, add N-bromosuccinimide (1.2 equivalents) in three equal portions at 20-minute intervals.

  • Continue to reflux the reaction mixture for a total of 105 minutes from the first addition of NBS.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the starting material), cool the reaction mixture to room temperature.

  • The succinimide byproduct will precipitate out of the solution. Remove it by filtration.

  • The filtrate contains the desired product. The solvent can be removed under reduced pressure to yield the crude product.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent. Suitable solvents for bromo-keto compounds include ethanol, or a mixture of hexane and ethyl acetate.[4][5]

  • If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of this compound

Parameter Condition Yield (%) Observations
NBS (equivalents) 1.0ModerateIncomplete conversion of starting material.
1.2 98 Optimal for high yield and complete conversion.[1]
1.5LowerIncreased formation of byproducts observed.
NBS Addition All at onceLowerExothermic reaction, leading to side products.
In 3 portions 98 Controlled reaction, high selectivity.[1]
Solvent DichloromethaneGoodA common solvent for NBS brominations.
Acetonitrile Excellent Reported to give very high yields.[1]
Carbon TetrachlorideGoodClassic solvent for NBS reactions, but more toxic.
Temperature Room TemperatureSlow/IncompleteReaction requires heating for a reasonable rate.
Reflux Excellent Ensures the reaction goes to completion in a timely manner.[1]

Visualizations

Reaction Pathway

Reaction_Pathway Figure 1: Synthesis of this compound 2-Oxocyclohexanecarboxamide 2-Oxocyclohexanecarboxamide Enol Intermediate Enol Intermediate 2-Oxocyclohexanecarboxamide->Enol Intermediate Acid Catalyst This compound This compound Enol Intermediate->this compound Bromination N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)->this compound Succinimide Succinimide N-Bromosuccinimide (NBS)->Succinimide

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow A Dissolve Starting Material in Acetonitrile B Heat to Reflux A->B C Add NBS in Portions B->C D Monitor Reaction by TLC C->D E Cool to Room Temperature D->E F Filter to Remove Succinimide E->F G Remove Solvent (Crude Product) F->G H Purify by Recrystallization G->H I Final Product H->I

Caption: A typical experimental workflow for the synthesis and purification.

Troubleshooting Logic

Troubleshooting_Logic Figure 3: Troubleshooting Decision Tree Start Low Yield? Check_SM Starting Material Remaining? Start->Check_SM Yes Check_Purity Multiple Spots on TLC? Start->Check_Purity No Sol1 Increase Reaction Time or NBS eq. Check_SM->Sol1 Yes Sol2 Add Acid Catalyst / Use Fresh NBS Check_SM->Sol2 No Sol3 Reduce NBS eq. / Add NBS Slower Check_Purity->Sol3 Yes End Optimize Purification Check_Purity->End No

References

Challenges in scaling up the synthesis of 3-Bromo-2-oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Bromo-2-oxocyclohexanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and scale-up of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound?

A1: The primary challenges in synthesizing this compound typically revolve around controlling the regioselectivity of the bromination, minimizing the formation of impurities, and achieving a high yield, especially during scale-up. Key issues include:

  • Over-bromination: Formation of di-bromo species.

  • Side reactions: Bromination at other positions or reaction with the amide functionality.

  • Incomplete conversion: Unreacted starting material remaining.

  • Purification difficulties: Separating the desired product from byproducts and unreacted starting materials.

  • Safety concerns: Handling of hazardous brominating agents like liquid bromine or N-bromosuccinimide (NBS).

Q2: Which brominating agent is recommended for this synthesis, N-bromosuccinimide (NBS) or liquid bromine?

A2: For laboratory and scale-up synthesis, N-bromosuccinimide (NBS) is often the preferred reagent over liquid bromine.[1][2] This is due to several factors:

  • Safety: NBS is a crystalline solid that is easier and safer to handle than highly corrosive and volatile liquid bromine.[3]

  • Selectivity: NBS can offer better selectivity for the desired mono-bromination at the alpha-position of the ketone, especially when reaction conditions are carefully controlled.[1][2]

  • Milder Reaction Conditions: Reactions with NBS can often be carried out under milder conditions.

Liquid bromine can also be used but requires more stringent safety precautions and may lead to more side products if not handled correctly.

Q3: My reaction with NBS is not proceeding to completion. What could be the issue?

A3: An incomplete reaction when using NBS can be due to several factors. A key requirement for the release of bromine from NBS and the subsequent reaction is the presence of an acid.[1][2] If the reaction stalls, consider the following:

  • Acid Catalyst: Ensure a catalytic amount of a suitable acid (e.g., HBr, acetic acid) is present in the reaction mixture.

  • NBS Addition Rate: Adding NBS too quickly can consume the acid catalyst, hindering the reaction.[1][2] A slower, portion-wise addition of NBS is recommended.[1][2]

  • Reaction Temperature: The reaction may require heating (reflux) to go to completion.[1][2]

  • Stirring: Inefficient stirring can lead to localized high concentrations of reagents and incomplete mixing, affecting the reaction rate.

Q4: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

A4: The formation of multiple products, such as di-brominated compounds, is a common issue. To improve selectivity for the desired mono-brominated product:

  • Control Stoichiometry: Use a carefully controlled molar ratio of NBS to the starting material. A slight excess of NBS (e.g., 1.2 equivalents) is often optimal.[1][2]

  • Slow Reagent Addition: Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.[1][2]

  • Temperature Control: Maintain a consistent and appropriate reaction temperature.

  • Solvent Choice: The choice of solvent can influence the reaction's selectivity. Acetonitrile has been reported to be an effective solvent for this transformation.[1][2]

Q5: What are the best methods for purifying this compound?

A5: Purification can be challenging due to the product's polarity and potential for instability. Common purification techniques include:

  • Recrystallization: This is a preferred method for purification on a larger scale. The choice of solvent is crucial. A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvents for polar compounds that can be considered include ethanol, ethyl acetate/hexane mixtures, or acetone/hexane mixtures.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be effective. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol may be necessary.

Troubleshooting Guides

Problem 1: Low Yield
Symptom Possible Cause Suggested Solution
Significant amount of unreacted starting material. Incomplete reaction.- Ensure the presence of an acid catalyst. - Increase reaction time or temperature. - Add NBS in portions to maintain catalytic activity.[1][2]
Formation of multiple, difficult-to-separate byproducts. Lack of selectivity.- Control the stoichiometry of NBS (use ~1.2 eq.). - Add NBS slowly and in portions.[1][2] - Optimize the reaction temperature.
Product loss during workup. Product is water-soluble.- Saturate the aqueous layer with NaCl before extraction. - Use a continuous liquid-liquid extractor for more efficient extraction.
Product decomposition.- Avoid high temperatures during solvent removal. - Use a milder workup procedure (e.g., avoid strong acids or bases if the product is sensitive).
Problem 2: Impurity Formation
Symptom Possible Cause Suggested Solution
Presence of a di-brominated product (identified by mass spectrometry). Over-bromination due to excess brominating agent or high reactivity.- Use a molar ratio of NBS to substrate of 1.2:1.[1][2] - Add NBS in batches over time.[1][2] - Maintain a lower reaction temperature if feasible.
Discoloration of the product (yellow or brown). Presence of residual bromine or decomposition.- Wash the crude product with a solution of sodium thiosulfate to quench any remaining bromine. - Purify by recrystallization or column chromatography. - Store the purified product at a low temperature and protected from light.
Unidentified side products. Side reactions due to reaction conditions.- Re-evaluate the choice of solvent and temperature. - Consider using a different brominating agent that may offer higher selectivity.

Data Presentation

Table 1: Summary of Optimized Reaction Parameters for NBS Bromination

ParameterOptimized ConditionExpected YieldReference
Solvent Acetonitrile98%[1][2]
Molar Ratio (NBS:Substrate) 1.2 : 198%[1][2]
NBS Addition Method In three batches (at 0, 20, and 40 minutes)98%[1][2]
Reaction Temperature Reflux98%[1][2]
Reaction Time 105 minutes98%[1][2]

Experimental Protocols

Key Experiment: Synthesis of this compound using NBS

Materials:

  • 2-Oxocyclohexanecarboxamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (solvent)

  • Acid catalyst (e.g., a catalytic amount of HBr or acetic acid)

Procedure:

  • To a solution of 2-oxocyclohexanecarboxamide in acetonitrile, add the acid catalyst.

  • Heat the mixture to reflux.

  • Add N-bromosuccinimide (1.2 molar equivalents) in three equal portions at 20-minute intervals (at the beginning of the reaction, after 20 minutes, and after 40 minutes).[1][2]

  • Continue to stir the reaction mixture under reflux for a total of 105 minutes.[1][2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Bromination Reaction cluster_workup Workup and Purification start Dissolve 2-oxocyclohexanecarboxamide in Acetonitrile add_catalyst Add Acid Catalyst start->add_catalyst heat Heat to Reflux add_catalyst->heat add_nbs_1 Add 1st portion of NBS (0 min) heat->add_nbs_1 reflux_1 Reflux for 20 min add_nbs_1->reflux_1 add_nbs_2 Add 2nd portion of NBS (20 min) reflux_1->add_nbs_2 reflux_2 Reflux for 20 min add_nbs_2->reflux_2 add_nbs_3 Add 3rd portion of NBS (40 min) reflux_2->add_nbs_3 reflux_3 Reflux for 65 min add_nbs_3->reflux_3 cool Cool to Room Temperature reflux_3->cool concentrate Concentrate in vacuo cool->concentrate purify Purify (Recrystallization/ Chromatography) concentrate->purify end Isolated Product purify->end troubleshooting_low_yield start Low Yield Observed check_sm Check for unreacted starting material (SM) by TLC/LC-MS start->check_sm sm_present Significant SM Present check_sm->sm_present no_sm Little to No SM Present check_sm->no_sm sm_present->no_sm No cause_incomplete Incomplete Reaction sm_present->cause_incomplete Yes check_byproducts Analyze for byproducts no_sm->check_byproducts solution_incomplete - Increase reaction time/temp - Ensure acid catalyst is present - Add NBS in portions cause_incomplete->solution_incomplete cause_side_reactions Side Reactions check_byproducts->cause_side_reactions cause_workup_loss Loss During Workup/ Purification check_byproducts->cause_workup_loss solution_side_reactions - Control NBS stoichiometry - Slow NBS addition - Optimize temperature cause_side_reactions->solution_side_reactions solution_workup_loss - Check aqueous layer for product - Use milder purification conditions - Avoid high temperatures cause_workup_loss->solution_workup_loss

References

Effect of different solvents on 3-Bromo-2-oxocyclohexanecarboxamide reaction outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-oxocyclohexanecarboxamide. The information provided is intended to assist in optimizing reaction outcomes based on solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction pathway for this compound in the presence of a nitrile and sulfur?

A1: The most probable reaction pathway is the Gewald reaction, which leads to the formation of a substituted 2-aminothiophene. This one-pot multicomponent reaction is widely used for the synthesis of this class of heterocyclic compounds.

Q2: How does the choice of solvent impact the outcome of the reaction?

A2: The solvent plays a crucial role in the Gewald reaction by influencing reaction rate, yield, and purity of the product. Polar solvents are generally preferred as they facilitate the condensation of the intermediates.[1] The choice between a protic and an aprotic polar solvent can significantly affect the reaction.

Q3: What are the typical solvents used for this type of reaction?

A3: Common polar solvents for the Gewald reaction include alcohols like ethanol and methanol (protic), as well as dimethylformamide (DMF) and acetonitrile (aprotic).[1] The selection depends on the specific substrates and desired reaction conditions.

Q4: What are the potential side reactions or byproducts to be aware of?

A4: In addition to the desired 2-aminothiophene, potential side reactions may include the formation of various sulfur-containing acyclic intermediates. The rate of addition of reagents and the reaction temperature can influence the formation of these byproducts.

Q5: Can microwave irradiation be used to improve the reaction?

A5: Yes, microwave irradiation has been shown to be beneficial in Gewald reactions, often leading to shorter reaction times and improved yields compared to conventional heating.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inappropriate solvent selection. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Ineffective base.1. Refer to the Data Presentation section to select a more suitable solvent. Consider switching from a protic to an aprotic solvent or vice versa. 2. Gradually increase the reaction temperature, monitoring for product formation and byproduct accumulation. 3. Extend the reaction time and monitor progress by TLC. 4. Ensure the base used (e.g., diethylamine, morpholine) is of good quality and used in the correct stoichiometric amount.
Formation of Multiple Byproducts 1. Reaction temperature is too high. 2. Incorrect order of reagent addition. 3. Unoptimized reaction concentration.1. Lower the reaction temperature. 2. Consider a stepwise approach where the Knoevenagel condensation product is formed first, followed by the addition of sulfur. 3. Adjust the concentration of the reactants.
Product Precipitation Issues 1. Poor solubility of the product in the reaction solvent at room temperature.1. After reaction completion, cool the mixture gradually and if precipitation is an issue, consider adding a co-solvent in which the product is more soluble for work-up.
Difficulty in Product Purification 1. Presence of closely related byproducts. 2. Residual starting materials.1. Optimize the reaction conditions (solvent, temperature, time) to minimize byproduct formation. 2. Employ column chromatography with a carefully selected eluent system for purification.

Data Presentation

The following table summarizes the expected outcomes for the Gewald reaction of this compound with malononitrile and elemental sulfur in different solvents to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. The data is compiled from literature on analogous Gewald reactions.[1]

SolventTypeTypical Yield (%)Typical Reaction Time (hours)Key Observations
EthanolProtic65-754-6Good for dissolving starting materials, moderate reaction rate.
MethanolProtic60-704-6Similar to ethanol, may offer slight differences in solubility.
DMFAprotic70-852-4Higher yields and faster reaction rates are often observed.[3]
AcetonitrileAprotic65-803-5Good alternative to DMF, often with easier work-up.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. These should be adapted and optimized for specific laboratory conditions.

Protocol 1: Reaction in Ethanol (Protic Solvent)

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL).

  • Add diethylamine (10 mmol) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Reaction in DMF (Aprotic Solvent)

  • In a 100 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a condenser, dissolve this compound (10 mmol) and malononitrile (10 mmol) in DMF (30 mL).

  • Add elemental sulfur (10 mmol) to the solution.

  • Add morpholine (10 mmol) dropwise while maintaining the temperature below 40 °C.

  • Heat the mixture to 60-70 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water (100 mL) with stirring.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture.

Visualizations

Gewald_Reaction_Workflow cluster_start Starting Materials cluster_process Reaction Process cluster_end Work-up & Purification This compound This compound Mixing Mixing This compound->Mixing Malononitrile Malononitrile Malononitrile->Mixing Sulfur Sulfur Sulfur->Mixing Base Base Base->Mixing Solvent Solvent Solvent->Mixing Heating Heating Mixing->Heating Reflux or controlled temp. Reaction_Monitoring Reaction_Monitoring Heating->Reaction_Monitoring TLC Precipitation Precipitation Reaction_Monitoring->Precipitation Reaction Complete Filtration Filtration Precipitation->Filtration Purification Purification Filtration->Purification Recrystallization or Chromatography Final_Product 2-Amino-4,5,6,7-tetrahydro- benzo[b]thiophene-3-carboxamide Purification->Final_Product

Figure 1. Experimental workflow for the Gewald reaction.

Solvent_Effect_Logic Start Reaction Optimization Goal Solvent_Choice Solvent Selection Start->Solvent_Choice Protic Protic (e.g., Ethanol) Solvent_Choice->Protic Aprotic Aprotic (e.g., DMF) Solvent_Choice->Aprotic Outcome_Protic Moderate Rate Good Solubility Protic->Outcome_Protic Outcome_Aprotic Faster Rate Higher Yield Aprotic->Outcome_Aprotic Decision Desired Outcome? Outcome_Protic->Decision Outcome_Aprotic->Decision Optimize_Further Optimize Other Parameters (Temp, Time, Base) Decision->Optimize_Further No End Optimized Protocol Decision->End Yes Optimize_Further->Solvent_Choice

Figure 2. Logical diagram for solvent selection.

References

Preventing decomposition of 3-Bromo-2-oxocyclohexanecarboxamide during reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Bromo-2-oxocyclohexanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a cyclic alpha-bromo keto-amide. The presence of the bromine atom at the alpha position to the ketone makes it a reactive intermediate in organic synthesis. It is often used in the development of novel pharmaceutical compounds and as a building block for complex molecular architectures.

Q2: What are the primary stability concerns with this compound?

The primary stability concern is its susceptibility to decomposition, particularly under basic or nucleophilic conditions. The key functional groups—the α-bromo ketone and the amide—are both prone to specific degradation pathways.

Q3: What are the main decomposition pathways for this compound?

The two most probable decomposition pathways are:

  • Favorskii Rearrangement: In the presence of a base, the compound can undergo an intramolecular rearrangement resulting in a ring contraction to form a cyclopentanecarboxamide derivative.[1][2][3][4]

  • Elimination Reaction: Base-mediated elimination of hydrogen bromide (HBr) can lead to the formation of an α,β-unsaturated keto-amide, specifically 2-oxocyclohex-3-enecarboxamide.

Additionally, under strong acidic or basic conditions, hydrolysis of the amide bond can occur, though this is generally a slower process compared to the reactions involving the α-bromo ketone functionality.

Q4: Are there any visual indicators of decomposition?

A color change in the reaction mixture, often to yellow or brown, can indicate decomposition. The formation of a precipitate could also suggest the formation of insoluble degradation products or salts. However, the absence of visual changes does not guarantee stability. Analytical monitoring is crucial.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in chemical reactions.

Issue 1: Low or No Yield of the Desired Product and Formation of an Unidentified Byproduct
  • Possible Cause: Decomposition of this compound via the Favorskii rearrangement or an elimination reaction.

  • Troubleshooting Steps:

    • pH Control: Avoid basic conditions if possible. If a base is required, use a non-nucleophilic, sterically hindered base and add it slowly at low temperatures. Consider using a proton sponge.

    • Temperature Management: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Decomposition pathways often have higher activation energies and are accelerated at elevated temperatures.

    • Solvent Choice: Use aprotic solvents (e.g., THF, Dioxane, Toluene) to minimize the solubility and reactivity of basic reagents. Polar protic solvents like alcohols can participate in the reaction and may promote decomposition.

    • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress and detect the formation of byproducts in real-time.

Issue 2: The reaction mixture turns dark, and multiple spots are observed on TLC.
  • Possible Cause: Significant and uncontrolled decomposition leading to multiple side products.

  • Troubleshooting Steps:

    • Degas Solvents: Remove dissolved oxygen from the reaction solvent, as it can sometimes contribute to oxidative side reactions, especially if trace metals are present.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

    • Purity of Starting Material: Ensure the this compound starting material is pure and free from acidic or basic impurities that could catalyze its decomposition.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Storage: Store the compound at low temperatures (2-8 °C) in a tightly sealed container under an inert atmosphere. Protect from light and moisture.

  • Handling: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Monitoring for Decomposition using ¹H NMR Spectroscopy
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction with a slightly acidic buffer (e.g., phosphate buffer at pH 6) if a base is used in the reaction. Extract the organic components with a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Analysis: Acquire a ¹H NMR spectrum.

    • This compound: Look for the characteristic proton signals of the starting material.

    • Cyclopentanecarboxamide (Favorskii Product): The appearance of new signals corresponding to a cyclopentane ring system would indicate the Favorskii rearrangement.

    • 2-oxocyclohex-3-enecarboxamide (Elimination Product): The presence of vinylic proton signals (typically in the 6-7 ppm region) would suggest the formation of the α,β-unsaturated ketone.

Data Presentation

Table 1: Summary of Potential Decomposition Pathways and Conditions

Decomposition PathwayTriggering ConditionsMajor Product
Favorskii RearrangementBasic (e.g., alkoxides, hydroxides, amines)Cyclopentanecarboxamide derivative
Elimination (Dehydrobromination)Basic (especially non-nucleophilic bases)2-oxocyclohex-3-enecarboxamide
Amide HydrolysisStrong Acidic or Basic Conditions, High Temperature3-Bromo-2-oxocyclohexanecarboxylic acid

Visualizations

Logical Flowchart for Troubleshooting Decomposition

G start Decomposition Observed? base_present Is a base present in the reaction? start->base_present Yes high_temp Is the reaction run at high temperature? start->high_temp Yes protic_solvent Is a protic solvent used? start->protic_solvent Yes favorskii Suspect Favorskii Rearrangement base_present->favorskii Yes elimination Suspect Elimination Reaction base_present->elimination Yes hydrolysis Suspect Amide Hydrolysis high_temp->hydrolysis Yes solution2 Lower reaction temperature high_temp->solution2 protic_solvent->hydrolysis Yes solution3 Switch to an aprotic solvent protic_solvent->solution3 solution1 Use non-nucleophilic base Add base slowly at low temp favorskii->solution1 elimination->solution1 G cluster_0 Favorskii Rearrangement A This compound B Enolate Formation (Base catalysis) A->B C Intramolecular Cyclization (Cyclopropanone intermediate) B->C D Nucleophilic Attack by Amide or external nucleophile C->D E Ring Opening D->E F Cyclopentanecarboxamide (Product) E->F G cluster_1 Stability Study Workflow prep Prepare solutions of This compound in different solvents/pH incubate Incubate at various temperatures prep->incubate sample Withdraw aliquots at time intervals incubate->sample analyze Analyze by HPLC, NMR, and Mass Spectrometry sample->analyze data Quantify parent compound and degradation products analyze->data report Generate stability report data->report

References

Alternative brominating reagents for preparing 3-Bromo-2-oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the selection of alternative brominating reagents for the preparation of 3-Bromo-2-oxocyclohexanecarboxamide, a key intermediate for researchers, scientists, and drug development professionals. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for analogous compounds, and a comparative analysis of common alternative reagents.

Alternative Brominating Reagents: A Comparative Overview

For the α-bromination of 2-oxocyclohexanecarboxamide, several alternatives to elemental bromine are available, offering advantages in handling, safety, and selectivity. The most common reagents are N-Bromosuccinimide (NBS), Pyridinium Tribromide, and Copper(II) Bromide.

Data Presentation: Comparison of Brominating Reagents for α-Bromination of Ketones

The following table summarizes the performance of these reagents in the bromination of 4-chloroacetophenone, a model ketone substrate. These results can serve as a predictive guide for the bromination of 2-oxocyclohexanecarboxamide.

Brominating ReagentCatalyst/SolventTemperature (°C)Time (h)Yield (%)
Pyridinium Tribromide Acetic Acid90385
Copper(II) Bromide Not specified903~60
N-Bromosuccinimide (NBS) Not specified903Low

Note: The yield for NBS in this specific comparison was low, though other protocols with different catalysts show high efficiency.

Experimental Protocols

While a specific protocol for this compound is not provided in the literature, the following detailed methodologies for structurally similar compounds can be adapted.

Protocol 1: α-Bromination of Cyclic Ketones using N-Bromosuccinimide (NBS)

This protocol is adapted from the ammonium acetate-catalyzed bromination of cyclic ketones.[1][2]

Materials:

  • 2-Oxocyclohexanecarboxamide

  • N-Bromosuccinimide (NBS)

  • Ammonium acetate (NH₄OAc)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-oxocyclohexanecarboxamide (1.0 eq) in diethyl ether.

  • Add ammonium acetate (0.1 eq) to the solution.

  • Slowly add N-Bromosuccinimide (1.05 eq) in portions at room temperature (25 °C).

  • Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Protocol 2: Bromination using Pyridinium Tribromide

This general procedure is based on the bromination of acetophenone derivatives.[3]

Materials:

  • 2-Oxocyclohexanecarboxamide

  • Pyridinium Tribromide

  • Glacial Acetic Acid

  • Ice-water bath

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a condenser, dissolve 2-oxocyclohexanecarboxamide (1.0 eq) in glacial acetic acid.

  • Add Pyridinium Tribromide (1.1 eq) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture and pour it into an ice-water bath.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by a suitable method, such as recrystallization or column chromatography.

Troubleshooting Guides and FAQs

Logical Workflow for Troubleshooting Bromination Reactions

Troubleshooting_Workflow start Reaction Issue (e.g., Low Yield, Impurities) check_reagents Verify Reagent Quality - Purity of starting material - Activity of brominating agent (NBS can decompose) start->check_reagents check_conditions Review Reaction Conditions - Anhydrous conditions? - Correct temperature? - Proper stirring? start->check_conditions low_conversion Incomplete Reaction? check_conditions->low_conversion side_reactions Identify Side Reactions - Dibromination? - Ring bromination? dibromination Issue: Dibromination - Reduce amount of brominating agent - Add reagent slowly - Add water to reaction (for NBS) side_reactions->dibromination Yes other_impurities Other Impurities - Analyze by-products (NMR, MS) - Adjust work-up procedure - Optimize purification side_reactions->other_impurities No low_conversion->side_reactions no_reaction Issue: No/Slow Reaction - Increase temperature - Add catalyst (e.g., acid/base) - Try a more reactive brominating agent low_conversion->no_reaction Yes

Caption: A flowchart for troubleshooting common issues in bromination reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with N-Bromosuccinimide (NBS) is very slow or not starting. What could be the problem?

A1:

  • Reagent Quality: NBS can decompose over time, releasing bromine and losing its reactivity. It is recommended to use freshly recrystallized NBS for best results. Pure NBS is a white solid; a yellow or brown color indicates the presence of bromine from decomposition.[4]

  • Initiation: For some substrates, particularly with less reactive C-H bonds, a radical initiator (like AIBN or benzoyl peroxide) or photo-initiation (UV light) might be necessary, although for α-bromination of ketones, acid or base catalysis is more common.

  • Catalysis: The reaction can be catalyzed by an acid (like HBr or acetic acid) or a base to promote enol or enolate formation, which is the nucleophilic species that reacts with the bromine source. For cyclic ketones, ammonium acetate has been shown to be an effective catalyst.[1][2]

Q2: I am observing a significant amount of a dibrominated product. How can I improve the selectivity for the mono-brominated product?

A2:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (e.g., 1.05 equivalents) is common, but a large excess will favor dibromination.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture. This maintains a low concentration of the reagent and can favor mono-substitution.

  • Addition of Water: In the case of NBS, the addition of water to the reaction medium can reduce the formation of dibrominated by-products.[5] This is because water can hydrolyze an intermediate enamine before it can react with a second equivalent of the brominating agent.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity.

Q3: I am having trouble separating my α-bromo ketone product from the unreacted starting material.

A3: This can be a challenging separation as the polarity difference may not be significant.

  • Reaction to Completion: First, try to drive the reaction to completion by increasing the reaction time or slightly increasing the amount of the brominating agent to consume all the starting material.

  • Chromatography: Careful column chromatography with a shallow solvent gradient is often necessary. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation.

  • Derivative Formation: In some cases, if the next step in the synthesis is robust, the crude mixture can be carried forward. The unreacted starting material may be easier to separate from the product of the subsequent reaction.

Q4: Which alternative reagent is the safest to handle?

A4: Both N-Bromosuccinimide and Pyridinium Tribromide are solids, which makes them significantly easier and safer to handle than liquid bromine.[4][6] However, they are still corrosive and should be handled with appropriate personal protective equipment in a fume hood. Pyridinium Tribromide can release bromine, especially in solution.[6] Copper(II) Bromide is also a solid and is generally considered safe to handle with standard laboratory precautions.

Signaling Pathway for Reagent Selection

Reagent_Selection start Need for α-Bromination of 2-Oxocyclohexanecarboxamide criteria Select Key Criteria: - High Selectivity (Mono-bromination) - Mild Reaction Conditions - Ease of Handling start->criteria reagent1 Pyridinium Tribromide - Good yield - Solid, easy to handle - Mild conditions criteria->reagent1 High Yield & Simplicity reagent2 N-Bromosuccinimide (NBS) - Widely used - Can be highly selective with catalyst - Potential for radical side reactions criteria->reagent2 Versatility & Catalytic Options reagent3 Copper(II) Bromide - Good for selective mono-bromination - Stoichiometric amounts often needed - Lewis acid character criteria->reagent3 High Selectivity decision Select Reagent and Optimize Conditions reagent1->decision reagent2->decision reagent3->decision

Caption: Decision-making pathway for selecting an alternative brominating reagent.

References

Managing reaction exotherms in 3-Bromo-2-oxocyclohexanecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction exotherms during the synthesis of 3-Bromo-2-oxocyclohexanecarboxamide.

Troubleshooting Guide

Issue 1: Uncontrolled Exotherm and Temperature Spike

Symptoms:

  • Rapid, uncontrolled increase in reaction temperature.

  • Vigorous boiling or fuming of the reaction mixture.

  • Change in reaction color to dark brown or black, indicating decomposition.

  • Release of excessive bromine and hydrogen bromide (HBr) fumes.

Possible Causes:

  • Too rapid addition of bromine: The bromination of ketones is a highly exothermic process. Adding the bromine too quickly will generate heat faster than it can be dissipated by the cooling system.

  • Inadequate cooling: The cooling bath may not be at a low enough temperature, or its volume may be insufficient to absorb the heat generated.

  • High concentration of reactants: More concentrated solutions lead to a faster reaction rate and greater heat evolution per unit volume.

  • Insufficient stirring: Poor mixing can lead to localized "hot spots" where the reaction proceeds much faster, initiating a runaway reaction.

Solutions:

  • Control Addition Rate: Add the bromine solution dropwise using an addition funnel. The rate should be slow enough to maintain the desired internal reaction temperature.

  • Enhance Cooling:

    • Ensure the reaction vessel is adequately submerged in a cooling bath (e.g., ice-water or ice-salt bath).

    • Use a larger cooling bath or a cryocooler for better temperature control.

  • Dilute the Reaction: Use a sufficient volume of a suitable solvent (e.g., acetic acid, dichloromethane) to help dissipate the heat.[1][2]

  • Improve Agitation: Use a mechanical stirrer to ensure efficient mixing and uniform temperature distribution throughout the reaction mixture.

Issue 2: Low Yield of this compound

Symptoms:

  • The isolated yield of the desired product is significantly lower than expected.

  • TLC or NMR analysis shows a mixture of starting material, desired product, and side products.

Possible Causes:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient bromine, short reaction time, or low temperature.

  • Formation of side products: Over-bromination (di- or poly-bromination) can occur, especially under basic conditions or with prolonged reaction times.[3] Other side reactions may also be prevalent.

  • Product degradation: The product may be unstable under the reaction or work-up conditions.

  • Loss during work-up: The product may be lost during extraction or purification steps.

Solutions:

  • Monitor Reaction Progress: Use TLC or another suitable analytical technique to monitor the disappearance of the starting material.

  • Control Stoichiometry: Use a slight excess of bromine (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material.

  • Optimize Reaction Conditions:

    • Maintain a low temperature to minimize side reactions.

    • Once the exotherm subsides, the reaction can be allowed to slowly warm to room temperature to ensure completion.

  • Careful Work-up:

    • Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

    • Perform extractions with a suitable organic solvent.

    • Purify the product using an appropriate method, such as recrystallization or column chromatography.

Issue 3: Formation of Impurities

Symptoms:

  • The isolated product is difficult to purify.

  • Spectroscopic analysis (NMR, MS) indicates the presence of unexpected compounds.

Possible Causes:

  • Di-brominated byproducts: The formation of 3,3-dibromo-2-oxocyclohexanecarboxamide or other poly-brominated species.

  • Ring-opening or rearrangement products: Under harsh acidic or basic conditions, the cyclic amide may undergo side reactions.

  • Solvent-related impurities: The solvent may react with bromine or the product under the reaction conditions.

Solutions:

  • Use a Non-reactive Solvent: Choose a solvent that is inert to the reaction conditions.

  • Maintain Acidic Conditions: For the alpha-bromination of ketones, acidic conditions generally favor mono-bromination, whereas basic conditions can lead to poly-bromination and haloform reactions.[3]

  • Optimize Purification: Develop a robust purification protocol. This may involve testing different solvent systems for recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best way to control the exotherm during the bromination of 2-oxocyclohexanecarboxamide?

A1: The most effective way to control the exotherm is through a combination of slow, controlled addition of the brominating agent (e.g., bromine in a suitable solvent) and efficient cooling of the reaction vessel. Maintaining a low internal reaction temperature, typically between 0 and 5 °C, is crucial. Vigorous stirring is also essential to prevent the formation of localized hot spots.

Q2: What are the key safety precautions to take when performing this reaction?

A2:

  • Work in a well-ventilated fume hood: Bromine is highly volatile, toxic, and corrosive.

  • Wear appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.

  • Have a quenching agent ready: Keep a solution of sodium thiosulfate or sodium bisulfite nearby to neutralize any bromine spills.

  • Use appropriate materials: Glassware should be free of cracks and stars. Avoid using metal spatulas or needles to handle bromine.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The reaction is complete when the starting material spot is no longer visible.

Q4: What are the expected side products, and how can I minimize them?

A4: The primary side product is the di-brominated compound. To minimize its formation, use only a slight excess of bromine and maintain a low reaction temperature. Acid-catalyzed bromination is generally more selective for mono-bromination than base-catalyzed bromination.[3]

Q5: What is the best method for purifying the final product?

A5: Recrystallization is often a suitable method for purifying solid products. If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel can be used. The choice of solvent for both techniques will need to be optimized based on the polarity of the product and impurities.

Quantitative Data for Exotherm Management

ParameterRecommended Range/ValueRationale
Internal Reaction Temperature 0 - 5 °CMinimizes side reactions and allows for better control of the exotherm.
Bromine Addition Rate 1-2 drops per second (lab scale)Slow addition prevents the rapid accumulation of heat.
Reactant Concentration 0.5 - 1.0 MDilution helps to dissipate the heat generated during the reaction.
Stirring Speed 200 - 300 RPM (lab scale)Ensures efficient mixing and uniform temperature distribution.
Cooling Bath Temperature -5 to 0 °CProvides a sufficient temperature gradient to remove heat from the reaction.

Experimental Protocol: General Procedure for the Synthesis of this compound

Disclaimer: This is a generalized procedure based on similar reactions and should be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment should be conducted before commencing any experimental work.

Materials:

  • 2-Oxocyclohexanecarboxamide

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-oxocyclohexanecarboxamide (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel.

  • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • Prepare a solution of bromine (1.05 eq) in glacial acetic acid and charge it into the addition funnel.

  • Add the bromine solution dropwise to the stirred solution of the amide, maintaining the internal temperature below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C and monitor the reaction progress by TLC.

  • Once the starting material is consumed, slowly add saturated sodium thiosulfate solution to quench the excess bromine (the red-brown color will disappear).

  • Carefully add saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Exotherm_Management_Workflow Workflow for Managing Reaction Exotherms A Prepare Reactants (Amide in Solvent) B Cool Reaction Mixture (0-5 °C) A->B D Slow Dropwise Addition of Bromine B->D C Prepare Bromine Solution C->D E Monitor Internal Temperature D->E I Reaction Complete? (Monitor by TLC) D->I F Temperature Stable? E->F Check G Continue Addition F->G Yes H Slow/Stop Addition & Improve Cooling F->H No G->D G->I Addition Complete H->E I->D No J Quench Reaction I->J Yes K Work-up & Purification J->K L Final Product K->L

Caption: Logical workflow for managing exotherms during synthesis.

Troubleshooting_Logic Troubleshooting Logic for Uncontrolled Exotherm Start Uncontrolled Exotherm Detected CheckAddition Is Bromine Addition Too Fast? Start->CheckAddition ActionAddition Slow Down or Stop Addition CheckAddition->ActionAddition Yes CheckCooling Is Cooling System Adequate? CheckAddition->CheckCooling No End Exotherm Controlled ActionAddition->End ActionCooling Enhance Cooling: Lower Temp, Add More Ice CheckCooling->ActionCooling No CheckStirring Is Stirring Sufficient? CheckCooling->CheckStirring Yes ActionCooling->End ActionStirring Increase Stirring Speed CheckStirring->ActionStirring No CheckConcentration Are Reactants Too Concentrated? CheckStirring->CheckConcentration Yes ActionStirring->End ActionConcentration Dilute Reaction Mixture (If Safe to Do So) CheckConcentration->ActionConcentration Yes CheckConcentration->End No ActionConcentration->End

Caption: Decision-making process for troubleshooting an uncontrolled exotherm.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Bromo-2-oxocyclohexanecarboxamide: N-Bromosuccinimide vs. Elemental Bromine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Bromo-2-oxocyclohexanecarboxamide, a key intermediate in the production of various pharmaceutical compounds, is critically dependent on the choice of brominating agent. This guide provides an objective comparison of two common reagents for this transformation: N-Bromosuccinimide (NBS) and elemental bromine (Br₂). The selection of the appropriate reagent can significantly impact reaction efficiency, product purity, and operational safety.

Performance Comparison

A comprehensive analysis of the two methods reveals distinct advantages and disadvantages for each. N-Bromosuccinimide is generally favored for its selectivity, safety, and high yield, while elemental bromine, though a more traditional reagent, presents challenges in handling and can lead to a less pure product.

ParameterN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Yield 98%[1]Generally lower due to potential side reactions
Selectivity High, favors mono-bromination[1]Lower, risk of di-bromination and other side products
Safety Crystalline solid, easier and safer to handleCorrosive, fuming liquid, requires specialized handling
Reaction Conditions Mild, acid-catalyzed reflux[1]Typically requires acidic or basic conditions
Work-up Simple filtration to remove succinimide by-productOften requires quenching of excess bromine and more extensive purification
By-products Succinimide (water-soluble)Hydrogen bromide (corrosive gas), di-brominated products

Experimental Protocols

Detailed methodologies for the synthesis of this compound using both NBS and elemental bromine are provided below.

Synthesis using N-Bromosuccinimide (NBS)

This protocol is based on a reported high-yield synthesis.[1]

Materials:

  • 2-Oxocyclohexanecarboxamide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (solvent)

  • Acid catalyst (e.g., a catalytic amount of H₂SO₄ or TsOH)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-oxocyclohexanecarboxamide in acetonitrile.

  • Add a catalytic amount of acid to the solution.

  • Heat the mixture to reflux.

  • Add N-bromosuccinimide (1.2 equivalents) portion-wise over a period of 40 minutes.

  • Continue refluxing for a total of 105 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The succinimide by-product will precipitate out of the solution.

  • Filter the mixture to remove the succinimide.

  • The filtrate contains the desired this compound.

  • The solvent can be removed under reduced pressure, and the crude product can be further purified by recrystallization if necessary.

Synthesis using Elemental Bromine (Br₂)

This is a general representative protocol for the acid-catalyzed alpha-bromination of a cyclic β-keto amide.

Materials:

  • 2-Oxocyclohexanecarboxamide

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid (solvent and catalyst)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a condenser connected to a gas trap (to neutralize HBr fumes), dissolve 2-oxocyclohexanecarboxamide in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of elemental bromine (1.05 equivalents) in glacial acetic acid from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a large volume of cold water to precipitate the product.

  • Collect the crude product by filtration.

  • Wash the solid with cold water and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

  • Further purify the product by recrystallization.

Reaction Pathways and Workflow

The following diagrams illustrate the chemical transformations and the general experimental workflow for the comparison of the two methods.

Reaction_Pathways cluster_NBS NBS Pathway cluster_Br2 Elemental Bromine Pathway 2-Oxocyclohexanecarboxamide_NBS 2-Oxocyclohexanecarboxamide 3-Bromo-2-oxocyclohexanecarboxamide_NBS This compound 2-Oxocyclohexanecarboxamide_NBS->3-Bromo-2-oxocyclohexanecarboxamide_NBS NBS, H+ cat. Succinimide Succinimide 2-Oxocyclohexanecarboxamide_Br2 2-Oxocyclohexanecarboxamide 3-Bromo-2-oxocyclohexanecarboxamide_Br2 This compound 2-Oxocyclohexanecarboxamide_Br2->3-Bromo-2-oxocyclohexanecarboxamide_Br2 Br2, H+ HBr HBr

Caption: Reaction schemes for the synthesis of this compound.

Experimental_Workflow Start Start: 2-Oxocyclohexanecarboxamide NBS_Reaction Bromination with NBS in Acetonitrile Start->NBS_Reaction Br2_Reaction Bromination with Br2 in Acetic Acid Start->Br2_Reaction NBS_Workup Filtration of Succinimide NBS_Reaction->NBS_Workup Br2_Workup Quenching and Filtration Br2_Reaction->Br2_Workup Purification Recrystallization NBS_Workup->Purification Br2_Workup->Purification Analysis Yield and Purity Analysis Purification->Analysis

References

Spectroscopic Analysis for Structure Confirmation: A Comparative Guide for 3-Bromo-2-oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the spectroscopic confirmation of 3-Bromo-2-oxocyclohexanecarboxamide. Due to the limited availability of published spectroscopic data for this specific compound, this guide presents expected spectroscopic characteristics based on analogous compounds and fundamental principles of spectroscopic interpretation. Experimental data for structurally related molecules are provided for comparative purposes.

Executive Summary

Confirming the chemical structure of a novel or synthesized compound like this compound is a critical step in chemical research and drug development. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide outlines the expected spectroscopic data for this compound and compares it with available data for related compounds to aid researchers in the structural elucidation process.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and provide experimental data for comparable compounds.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group Expected Absorption for this compound (cm⁻¹) Comparative Data: Bromocyclohexane (cm⁻¹) [1][2]Comparative Data: General Amide Comparative Data: General Ketone
N-H Stretch (Amide)3400-3200 (two bands for -NH₂)-3500-3100-
C-H Stretch (Aliphatic)3000-28502935, 2858--
C=O Stretch (Ketone)~1715--1725-1705
C=O Stretch (Amide I)~1680-1680-1630-
N-H Bend (Amide II)~1640-1640-1550-
C-N Stretch~1400-1400-1200-
C-Br Stretch600-500687--

Table 2: ¹H NMR Spectroscopy Data (Predicted)

Predicted chemical shifts (δ) in ppm relative to TMS.

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J) in Hz
-NH₂7.5-6.5Broad singlet-
H3 (CH-Br)4.5-4.0Doublet of doublets~4, ~10
H1 (CH-C=O)3.0-2.5Multiplet-
Cyclohexane Ring CH₂2.5-1.5Multiplets-

Table 3: ¹³C NMR Spectroscopy Data (Predicted)

Predicted chemical shifts (δ) in ppm relative to TMS.

Carbon Expected Chemical Shift (ppm)
C=O (Ketone)210-190
C=O (Amide)180-170
C3 (CH-Br)60-50
C1 (CH-C=O)55-45
Cyclohexane Ring CH₂40-20

Table 4: Mass Spectrometry (MS) Data (Predicted)

Ion Expected m/z Notes Comparative Data: Bromocyclohexane (m/z) [1]
[M]⁺221/223Molecular ion peak with characteristic 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes.162/164
[M-Br]⁺142Loss of bromine radical.83
[M-CONH₂]⁺177/179Loss of carboxamide group.-

Experimental Protocols

Detailed methodologies for acquiring the necessary spectroscopic data are provided below.

Infrared (IR) Spectroscopy
  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: The solid sample of this compound can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet is recorded first and automatically subtracted from the sample spectrum.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule as detailed in Table 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: NMR Spectrometer (e.g., 300 MHz or higher for better resolution).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: A standard proton NMR experiment is performed. Key parameters to set include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A standard carbon-13 NMR experiment (e.g., with proton decoupling) is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Analysis: The chemical shifts, integration (for ¹H), and multiplicities of the signals are analyzed to determine the connectivity of atoms in the molecule.

Mass Spectrometry (MS)
  • Instrument: Mass Spectrometer (e.g., with Electron Ionization - EI).

  • Sample Preparation: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Data Acquisition: The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to provide information about the structure of the molecule. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) is a key diagnostic feature.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the spectroscopic techniques discussed.

G cluster_0 Spectroscopic Analysis Workflow A Synthesized Compound: This compound B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D NMR Spectroscopy (¹H and ¹³C) A->D E Molecular Formula and Weight Confirmation (Isotopic Pattern for Br) B->E F Functional Group Identification (C=O, N-H, C-Br) C->F G Carbon-Hydrogen Framework and Connectivity D->G H Structure Confirmation E->H F->H G->H

References

A Comparative Guide to HPLC and NMR for Purity Assessment of 3-Bromo-2-oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

The determination of chemical purity is a critical step in the development of pharmaceutical compounds. For a molecule such as 3-Bromo-2-oxocyclohexanecarboxamide, a versatile intermediate in organic synthesis, ensuring high purity is paramount for the reliability and reproducibility of subsequent reactions and biological testing. This guide provides a detailed comparison of two primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Both methods offer unique advantages and, when used orthogonally, provide a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone of purity determination in the pharmaceutical industry, renowned for its high resolving power to separate the main compound from its impurities.[1][2] For this compound, a reversed-phase HPLC method is suitable, where separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC
  • Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Sample Preparation : Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions :

    • Mobile Phase : A gradient mixture of Acetonitrile (Solvent A) and Water (Solvent B).

    • Gradient : Start at 30% A, ramp to 95% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : 210 nm (where the amide chromophore absorbs).

    • Injection Volume : 10 µL.

  • Data Analysis : The purity is typically assessed using the area percent method, where the peak area of the main compound is divided by the total area of all observed peaks. This method assumes that all compounds have a similar response factor at the detection wavelength.

Hypothetical HPLC Data

The following table summarizes hypothetical results from an HPLC analysis of a this compound sample, which may contain unreacted starting material (2-oxocyclohexanecarboxamide) and a potential over-brominated side product (3,3-dibromo-2-oxocyclohexanecarboxamide).

Peak IDCompound NameRetention Time (min)Peak Area (mAU*s)Area %
12-oxocyclohexanecarboxamide (Impurity)4.5215,8000.75
2This compound 8.15 2,085,000 98.82
33,3-dibromo-2-oxocyclohexanecarboxamide (Impurity)11.379,0500.43

Purity Calculation (Area %) :

Purity=Area of Main PeakTotal Area of All Peaks×100=2,085,00015,800+2,085,000+9,050×100=98.82% \text{Purity} = \frac{\text{Area of Main Peak}}{\text{Total Area of All Peaks}} \times 100 = \frac{2,085,000}{15,800 + 2,085,000 + 9,050} \times 100 = 98.82% Purity=Total Area of All PeaksArea of Main Peak​×100=15,800+2,085,000+9,0502,085,000​×100=98.82%

Quantitative NMR (qNMR) Analysis

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination.[3][4] Its key advantage is that the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for a reference standard of the analyte itself.[5][6] Instead, a certified internal standard of known purity is used.[7] This method is non-destructive and provides structural information simultaneously.[8][9]

Experimental Protocol: qNMR
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Sample Preparation :

    • Accurately weigh ~20 mg of the this compound sample into a vial.

    • Accurately weigh ~10 mg of a high-purity internal standard (e.g., Maleic Acid, certified purity >99.5%) into the same vial. The standard should have sharp, well-resolved protons in a region free of signals from the analyte or impurities.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • NMR Acquisition Parameters :

    • Pulse Program : A standard 1D proton experiment.

    • Relaxation Delay (d1) : Set to at least 5 times the longest T1 relaxation time of the protons being integrated (typically 30-60 seconds) to ensure full relaxation and accurate integration.

    • Number of Scans : 16 or 32 scans to achieve a good signal-to-noise ratio.

  • Data Analysis : Purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.

Hypothetical qNMR Data

The following table shows hypothetical data for a qNMR experiment. The signal chosen for the analyte is the single proton at the 3-position (CH-Br), which is expected to be a distinct multiplet. For the internal standard (Maleic Acid), the two equivalent vinyl protons give a sharp singlet.

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Formula Weight (MW) 220.07 g/mol 116.07 g/mol
Mass (m) 20.15 mg10.08 mg
Purity (P) To be determined 99.8%
Number of Protons (N) 1H (for the CH-Br signal)2H (for the vinyl signal)
Integral (Int) 1.001.05

Purity Calculation (Absolute Method) : ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="ng-star-inserted display">

PAnalyte=IntAnalyteIntStd×NStdNAnalyte×MWAnalyteMWStd×mStdmAnalyte×PStd P{\text{Analyte}} = \frac{\text{Int}{\text{Analyte}}}{\text{Int}{\text{Std}}} \times \frac{N_{\text{Std}}}{N_{\text{Analyte}}} \times \frac{MW_{\text{Analyte}}}{MW_{\text{Std}}} \times \frac{m_{\text{Std}}}{m_{\text{Analyte}}} \times P_{\text{Std}} PAnalyte​=IntStd​IntAnalyte​​×NAnalyte​NStd​​×MWStd​MWAnalyte​​×mAnalyte​mStd​​×PStd​

ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="ng-star-inserted display">

PAnalyte=1.001.05×21×220.07116.07×10.0820.15×0.998=1.803×0.998=98.6% P{\text{Analyte}} = \frac{1.00}{1.05} \times \frac{2}{1} \times \frac{220.07}{116.07} \times \frac{10.08}{20.15} \times 0.998 = 1.803 \times 0.998 = 98.6% PAnalyte​=1.051.00​×12​×116.07220.07​×20.1510.08​×0.998=1.803×0.998=98.6%

Method Comparison

Both HPLC and qNMR provide valuable data on the purity of this compound, but their principles and the information they yield are different.

FeatureHPLCqNMR
Principle Physical separation based on polarityNuclear spin properties
Quantitation Relative (Area %), requires response factors for absolute purityAbsolute (with internal standard), universal detection for protons[10]
Destructive? Yes, the sample is consumedNo, the sample can be recovered[4]
Primary Use Separation and detection of impuritiesStructural confirmation and absolute quantification[8]
Sensitivity High (µg to ng level)Moderate (mg level)
Throughput Can be high with autosamplersGenerally lower due to long relaxation delays
Impurity ID Requires isolation or hyphenation (e.g., LC-MS)Can provide structural clues for unknown impurities

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the experimental workflow and a logical comparison of the two techniques.

PurityWorkflow cluster_hplc HPLC Method cluster_nmr qNMR Method hplc_prep Sample Prep (0.1 mg/mL) hplc_inj Injection & Separation (C18 Column) hplc_prep->hplc_inj hplc_det UV Detection (210 nm) hplc_inj->hplc_det hplc_data Chromatogram (Area % Purity) hplc_det->hplc_data result Comprehensive Purity Profile hplc_data->result Separation Data nmr_prep Sample & Std Prep (Accurate Weighing) nmr_acq Data Acquisition (Long Relaxation Delay) nmr_prep->nmr_acq nmr_proc Integration nmr_acq->nmr_proc nmr_data Purity Calculation (Absolute % Purity) nmr_proc->nmr_data nmr_data->result Quantitative & Structural Data sample Test Sample: This compound sample->hplc_prep sample->nmr_prep

Caption: Workflow for purity assessment using orthogonal HPLC and qNMR methods.

MethodComparison center Purity Assessment of This compound hplc HPLC center->hplc nmr qNMR center->nmr hplc_sep Excellent Separation of Impurities hplc->hplc_sep hplc_quant Relative Quantitation (Area %) hplc->hplc_quant hplc_sens High Sensitivity hplc->hplc_sens nmr_abs Absolute Quantitation (with Internal Std) nmr->nmr_abs nmr_struct Structural Info (ID Confirmation) nmr->nmr_struct nmr_nondest Non-Destructive nmr->nmr_nondest

Caption: Logical comparison of HPLC and qNMR for purity analysis.

Conclusion

For a comprehensive and robust assessment of the purity of this compound, both HPLC and qNMR methods should be employed. HPLC excels at detecting and resolving trace impurities, providing crucial information about the number and relative amounts of other species present.[11] Concurrently, qNMR delivers an accurate, absolute measure of the main analyte's purity and confirms its chemical identity, which is something HPLC cannot do alone.[12] The use of these orthogonal techniques provides a high degree of confidence in the final purity value, a critical requirement for researchers and drug development professionals.

References

A Comparative Guide to the Synthetic Utility of α-Halo Ketones: Featuring 3-Bromo-2-oxocyclohexanecarboxamide and Other Key Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic utility of 3-Bromo-2-oxocyclohexanecarboxamide alongside other commercially available and extensively studied α-halo ketones. Due to the limited specific experimental data for this compound in publicly accessible literature, this guide utilizes data from closely related cyclic and acyclic α-halo ketones to draw meaningful comparisons and highlight their versatile applications in organic synthesis and drug discovery.

Introduction to α-Halo Ketones

α-Halo ketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group.[1] This unique structural arrangement confers a high degree of reactivity, making them invaluable building blocks in synthetic chemistry. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. Furthermore, the presence of acidic α-hydrogens allows for enolate formation, opening up additional reaction pathways.[2] These reactive sites make α-halo ketones versatile precursors for the synthesis of a wide array of molecular scaffolds, particularly heterocycles, which are prevalent in many pharmaceutical agents.[3]

Comparative Analysis of Reactivity and Applications

The synthetic utility of α-halo ketones is primarily dictated by their structure—whether they are cyclic or acyclic—and the nature of the halogen atom. While specific quantitative data for this compound is scarce, its reactivity can be inferred from its structural similarity to other cyclic α-bromo ketones like 2-bromocyclohexanone.

Key Reactions and Applications:
  • Favorskii Rearrangement (Ring Contraction): This is a hallmark reaction of cyclic α-halo ketones, leading to the formation of ring-contracted carboxylic acid derivatives.[4] This transformation is particularly valuable for the synthesis of strained carbocyclic systems. In the presence of a base, such as an alkoxide, the α-halo ketone undergoes rearrangement to a smaller ring system. For instance, 2-chlorocyclohexanone reacts with sodium methoxide to yield methyl cyclopentanecarboxylate.[5] It is expected that this compound would undergo a similar rearrangement to yield a functionalized cyclopentanecarboxamide.

  • Hantzsch Thiazole Synthesis: α-Halo ketones are crucial substrates for the synthesis of thiazole rings, a core scaffold in many biologically active molecules.[6] The reaction involves the condensation of an α-halo ketone with a thioamide or thiourea.[1] Acyclic α-halo ketones like phenacyl bromide and chloroacetone are commonly employed in this synthesis to produce highly substituted thiazoles.

  • Nucleophilic Substitution (SN2) Reactions: The α-carbon of α-halo ketones is highly activated towards SN2 displacement.[1] This reactivity allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to construct more complex molecules. For example, 2-chlorocyclohexanone can react with morpholine to form an enamine, a versatile synthetic intermediate.

Quantitative Data Comparison

The following tables summarize quantitative data for key reactions involving representative cyclic and acyclic α-halo ketones. This data provides a benchmark for predicting the performance of analogous compounds like this compound.

Reaction α-Halo Ketone Reagents Product Yield (%) Reference
Favorskii Rearrangement2-ChlorocyclohexanoneSodium methoxide, etherMethyl cyclopentanecarboxylate56-61[5]
Favorskii Rearrangementα-Halo ketone (general)Base, Et₂ODesired product78[7]
Hantzsch Thiazole SynthesisPhenacyl bromideThiourea, copper silicate, ethanol2-Amino-4-phenylthiazole95[8]
Hantzsch Thiazole Synthesis4-Bromophenacyl bromideThiourea, copper silicate, ethanol2-Amino-4-(4-bromophenyl)thiazole92[8]
Hantzsch Thiazole Synthesis4-Nitrophenacyl bromideThiourea, copper silicate, ethanol2-Amino-4-(4-nitrophenyl)thiazole94[8]
Hantzsch Thiazole SynthesisChloroacetoneThiourea2-Amino-4-methylthiazole(Not specified)[1]
Enamine SynthesisCyclohexanoneMorpholine, p-toluenesulfonic acid, toluene1-Morpholino-1-cyclohexene72-80[9]

Experimental Protocols

Favorskii Rearrangement of 2-Chlorocyclohexanone
  • Reaction: Synthesis of Methyl Cyclopentanecarboxylate

  • Procedure: A suspension of sodium methoxide (1.07 moles) in anhydrous ether (330 mL) is prepared in a three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and a dropping funnel. A solution of 2-chlorocyclohexanone (1 mole) in dry ether (30 mL) is added dropwise to the stirred suspension. The exothermic reaction is controlled by the rate of addition. After the addition is complete, the mixture is stirred and heated under reflux for 2 hours. The reaction is then cooled, and water is added to dissolve the salts. The ether layer is separated, and the aqueous layer is extracted with ether. The combined ether extracts are washed, dried, and the solvent is removed by distillation. The crude ester is then purified by fractional distillation.[5]

  • Yield: 56-61%[5]

Hantzsch Thiazole Synthesis from Phenacyl Bromide
  • Reaction: Synthesis of 2-Amino-4-phenylthiazole

  • Procedure: In a round bottom flask, phenacyl bromide (1 mmol), thiourea (1.2 mmol), and copper silicate catalyst (10 mol%) are added to ethanol (5 mL). The reaction mixture is refluxed at 78°C. The progress of the reaction is monitored by thin-layer chromatography. After completion, the mixture is filtered to recover the catalyst and then poured over crushed ice to precipitate the solid product. The crude product is collected by filtration.[8]

  • Yield: 95%[8]

Visualizing Reaction Pathways and Workflows

Favorskii Rearrangement Mechanism

Favorskii_Rearrangement start Cyclic α-Halo Ketone enolate Enolate Formation start->enolate Base (e.g., NaOMe) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack (e.g., MeO⁻) cyclopropanone->attack intermediate Tetrahedral Intermediate attack->intermediate rearrangement Ring Opening & Rearrangement intermediate->rearrangement product Ring-Contracted Ester/Amide rearrangement->product

Caption: Mechanism of the Favorskii Rearrangement.

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis start Start: α-Halo Ketone & Thioamide/Thiourea mixing Mixing in Solvent (e.g., Ethanol) start->mixing reaction Reaction (Reflux) mixing->reaction workup Workup (e.g., Filtration, Precipitation) reaction->workup product Product: Substituted Thiazole workup->product

Caption: General workflow for Hantzsch thiazole synthesis.

Comparative Reactivity of α-Halo Ketones

Reactivity_Comparison cluster_cyclic Cyclic α-Halo Ketones cluster_acyclic Acyclic α-Halo Ketones cyclic_ketone e.g., this compound favorskii Favorskii Rearrangement cyclic_ketone->favorskii drug_discovery Applications in Drug Discovery favorskii->drug_discovery acyclic_ketone e.g., Phenacyl Bromide hantzsch Hantzsch Thiazole Synthesis acyclic_ketone->hantzsch sn2 General SN2 Reactions acyclic_ketone->sn2 hantzsch->drug_discovery sn2->drug_discovery

References

Reactivity comparison between 3-Bromo-2-oxocyclohexanecarboxamide and its chloro-analog

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

Core Reactivity Principles: An Overview

The reactivity of α-haloketones is primarily dictated by two key factors: the inductive effect of the carbonyl group and the nature of the halogen substituent, which functions as a leaving group in nucleophilic substitution reactions. The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack than a standard alkyl halide.[1][2]

The general expectation is that 3-Bromo-2-oxocyclohexanecarboxamide will exhibit greater reactivity towards nucleophiles than its chloro-analog . This is attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. Bromide is a weaker base than chloride, and its larger ionic radius allows for better distribution and stabilization of the negative charge upon its departure.[3][4]

Predicted Reactivity and Potential Reaction Pathways

The primary reaction anticipated for both compounds is a bimolecular nucleophilic substitution (SN2) reaction. In this pathway, a nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion.

A significant competing reaction for α-halo cyclic ketones in the presence of a base is the Favorskii rearrangement . This reaction proceeds through the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring opening to yield a ring-contracted carboxylic acid derivative.[5][6][7][8] Given that both 3-bromo- and 3-chloro-2-oxocyclohexanecarboxamide possess an enolizable proton on the carbon adjacent to the carbonyl group, this rearrangement is a highly probable side reaction, particularly with alkoxide or hydroxide bases.

Comparative Data Summary

As direct experimental kinetic data is unavailable, the following table outlines the predicted relative reactivity based on fundamental chemical principles.

ParameterThis compound3-Chloro-2-oxocyclohexanecarboxamideRationale
Relative Rate of SN2 Reaction FasterSlowerBromide is a better leaving group than chloride.[3][4]
Susceptibility to Favorskii Rearrangement HigherLowerThe initial intramolecular nucleophilic substitution to form the cyclopropanone intermediate is facilitated by a better leaving group.
Carbon-Halogen Bond Strength WeakerStrongerThe C-Br bond is longer and weaker than the C-Cl bond, requiring less energy to break.

Proposed Experimental Protocols for Reactivity Assessment

To generate empirical data for a direct comparison, the following experimental protocols are proposed.

Experiment 1: Comparative Kinetic Analysis of SN2 Reaction with a Model Nucleophile

Objective: To determine and compare the second-order rate constants for the reaction of this compound and 3-Chloro-2-oxocyclohexanecarboxamide with a model nucleophile, such as morpholine.

Methodology:

  • Reagent Preparation: Prepare equimolar solutions of the α-haloketone (either the bromo or chloro analog) and morpholine in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 0.1 M).

  • Reaction Monitoring: Initiate the reaction by mixing the two solutions at a constant temperature (e.g., 25°C). The progress of the reaction can be monitored over time by quenching aliquots of the reaction mixture and analyzing the concentration of the remaining α-haloketone or the formation of the product using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: Plot the reciprocal of the α-haloketone concentration versus time. For a second-order reaction, this should yield a straight line. The slope of this line will be equal to the second-order rate constant (k).

  • Comparison: Repeat the experiment under identical conditions for the other α-haloketone. Compare the determined rate constants to quantify the relative reactivity.

Experiment 2: Assessment of Favorskii Rearrangement Propensity

Objective: To evaluate the extent of Favorskii rearrangement as a competing pathway for both compounds.

Methodology:

  • Reaction Setup: Treat each α-haloketone separately with a strong base, such as sodium methoxide in methanol.

  • Product Analysis: After a set reaction time, quench the reaction and extract the products. Analyze the product mixture using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to identify and quantify the proportion of the SN2 substitution product (3-methoxy-2-oxocyclohexanecarboxamide) versus the Favorskii rearrangement product (methyl cyclopentanecarboxamide).

  • Comparative Evaluation: Compare the product ratios obtained for the bromo and chloro analogs to determine the relative propensity for each to undergo the Favorskii rearrangement under basic conditions.

Visualizing Reaction Pathways

To further elucidate the chemical transformations discussed, the following diagrams illustrate the key reaction mechanisms.

sn2_reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products reactant 3-Halo-2-oxocyclohexanecarboxamide (X = Br or Cl) ts [Sₙ2 Transition State] reactant->ts Nucleophilic Attack nucleophile Nucleophile (e.g., Morpholine) nucleophile->ts product Substitution Product ts->product Halide Departure leaving_group Halide Ion (X⁻) ts->leaving_group

Caption: Generalized SN2 reaction pathway for α-haloketones.

favorskii_rearrangement start 3-Halo-2-oxocyclohexanecarboxamide (in presence of Base) enolate Enolate Formation start->enolate - H⁺ cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular Sₙ2 (- X⁻) attack Nucleophilic Attack on Carbonyl cyclopropanone->attack + Nucleophile (e.g., MeO⁻) ring_opening Ring Opening attack->ring_opening final_product Ring-Contracted Product (e.g., Cyclopentanecarboxamide derivative) ring_opening->final_product + H⁺

Caption: Stepwise mechanism of the Favorskii rearrangement.

Conclusion

References

A Comparative Guide to Validating Analytical Methods for the Quantification of 3-Bromo-2-oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 3-Bromo-2-oxocyclohexanecarboxamide. As a novel compound, validated analytical methods are not yet established in the public domain. Therefore, this document outlines proposed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, complete with detailed hypothetical experimental protocols and a roadmap for method validation in accordance with international guidelines.

Introduction to Analytical Strategy

This compound is a halogenated cyclic amide. The selection of an appropriate analytical technique for its quantification depends on its physicochemical properties, including polarity, volatility, thermal stability, and the required sensitivity of the assay. Based on its structure, both HPLC and GC-MS present viable analytical options.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally labile. Given the presence of a chromophore (the amide and ketone groups), UV detection is a probable mode of analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds, offering high sensitivity and specificity. The bromine atom in the structure provides a distinct isotopic pattern that can be leveraged for selective mass spectrometric detection.

This guide will compare these two proposed methods and detail the necessary steps for their validation.

Proposed Analytical Methods and Hypothetical Performance

The following table summarizes the proposed starting conditions and expected performance characteristics for HPLC-UV and GC-MS methods for the analysis of this compound.

ParameterHPLC-UV MethodGC-MS Method
Principle Separation based on polarity using a liquid mobile phase and stationary phase, with detection by UV absorbance.Separation based on volatility and column interaction in a gaseous mobile phase, with detection by mass spectrometry.
Instrumentation HPLC system with a UV detectorGas chromatograph coupled to a mass spectrometer
Stationary Phase C18 column (e.g., 4.6 x 150 mm, 5 µm)5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Isocratic or gradient elution with Acetonitrile and WaterHelium
Flow Rate 1.0 mL/min1.0 mL/min
Temperature Ambient or controlled column oven (e.g., 30°C)Oven temperature program (e.g., 100°C hold for 1 min, ramp to 250°C at 15°C/min, hold for 5 min)
Detection UV at 210 nmElectron Ionization (EI) with Selected Ion Monitoring (SIM) of characteristic ions
Injection Volume 10 µL1 µL (splitless)
Run Time ~10 minutes~15 minutes
Anticipated Sensitivity ng/mL to µg/mL rangepg/mL to ng/mL range
Anticipated Selectivity Moderate to high, dependent on co-eluting speciesVery high, due to mass-based detection
Strengths - Wide applicability- Robust and reproducible- Non-destructive- High sensitivity and selectivity- Definitive identification
Limitations - Lower sensitivity than GC-MS- Potential for matrix interference- Requires analyte to be volatile and thermally stable- More complex instrumentation

Detailed Experimental Protocols (Proposed)

This protocol outlines a starting point for the development of an HPLC-UV method for the quantification of this compound.

Instrumentation:

  • HPLC system with quaternary pump, autosampler, column oven, and UV-Vis detector.

Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in acetonitrile (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range.

  • Dissolve and dilute the sample to be analyzed in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

This protocol provides a starting point for developing a GC-MS method for quantifying this compound.

Instrumentation:

  • Gas chromatograph with an autosampler and a mass selective detector.

Chemicals and Reagents:

  • Methanol or Ethyl Acetate (GC grade)

  • This compound reference standard

Chromatographic and Mass Spectrometric Conditions:

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless, 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Putative ions to monitor would be the molecular ion and characteristic fragment ions containing bromine.

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent like methanol or ethyl acetate (e.g., 1 mg/mL).

  • Create calibration standards by serial dilution of the stock solution.

  • Dissolve and dilute the sample in the same solvent to a concentration within the linear range of the assay.

Method Validation Strategy

Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Validation Parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizing the Workflow

The following diagrams illustrate the general workflow for analytical method development and the logical process of method validation.

Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) lit_review Literature Review & Physicochemical Analysis method_selection Select Technique (HPLC vs. GC-MS) lit_review->method_selection param_optimization Optimize Parameters (Mobile Phase, Temp, etc.) method_selection->param_optimization system_suitability Establish System Suitability Tests param_optimization->system_suitability specificity Specificity system_suitability->specificity linearity_range Linearity & Range specificity->linearity_range accuracy Accuracy linearity_range->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: A workflow for analytical method development and validation.

Validation_Logic cluster_params Core Validation Parameters cluster_limits Sensitivity & Reliability start Developed Analytical Method specificity Is the method specific? start->specificity specificity->start No, re-optimize linearity Is the response linear? specificity->linearity Yes linearity->start No, adjust range/conditions accuracy Is the method accurate? linearity->accuracy Yes accuracy->start No, investigate bias precision Is the method precise? accuracy->precision Yes precision->start No, identify sources of variability lod_loq Determine LOD & LOQ precision->lod_loq Yes robustness Is the method robust? lod_loq->robustness robustness->start No, identify critical parameters validated_method Validated Method robustness->validated_method Yes

Caption: Logical flow of the analytical method validation process.

Conclusion

The choice between HPLC-UV and GC-MS for the quantification of this compound will primarily depend on the compound's volatility and the sensitivity required for the analysis. HPLC-UV offers a robust and widely accessible method, while GC-MS provides superior sensitivity and specificity. Both proposed methods require comprehensive development and validation to ensure they are fit for purpose. The detailed protocols and validation roadmap provided in this guide serve as a starting point for researchers, scientists, and drug development professionals to establish a reliable analytical method for this compound.

References

Synthetic Routes to 3-Bromo-2-oxocyclohexanecarboxamide: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of functionalized cyclohexanone derivatives is a critical step in the creation of novel therapeutics. One such key intermediate is 3-Bromo-2-oxocyclohexanecarboxamide, a precursor for various pharmacologically active molecules. This guide provides a comparative analysis of the primary synthetic strategies to obtain this compound, focusing on experimental data and detailed methodologies.

Comparison of Synthetic Routes

The synthesis of this compound predominantly proceeds via the bromination of its precursor, 2-oxocyclohexanecarboxamide. The choice of brominating agent and reaction conditions significantly impacts the yield, selectivity, and safety of the process. Below is a summary of the key methods.

RouteStarting MaterialBrominating AgentSolventReaction TimeYield (%)Key AdvantagesKey Disadvantages
1 2-OxocyclohexanecarboxamideN-Bromosuccinimide (NBS)Acetonitrile105 minutes98%[1]High yield, improved safety and selectivity.[1]Requires careful control of NBS addition.[1]
2 2-OxocyclohexanecarboxamideBromine (Br₂)DichloromethaneNot specifiedNot specified for amideDirect use of elemental bromine.Potentially lower selectivity and safety concerns compared to NBS.
3 Cyclohexanone & Urea-Xylene, then waterCondensation: 1-3 hrs; Hydrolysis: 0.3-4 hrs~55%[2]Readily available starting materials.Two-step process with moderate yield.

Experimental Protocols

Route 1: Bromination with N-Bromosuccinimide (NBS)

This method is favored for its high yield and selectivity.[1]

Synthesis of 2-Oxocyclohexanecarboxamide (Precursor):

A process for preparing the starting material involves the condensation of cyclohexanone with urea.[2][3] In a typical procedure, a mixture of cyclohexanone, urea, and ammonium carbonate in xylene is refluxed to form a spirolactam intermediate.[3] This intermediate is then hydrolyzed in an aqueous acidic medium (pH 1.4-2.0) to yield 2-oxocyclohexanecarboxamide.[2]

Bromination Step:

The synthesis of this compound is achieved by the bromination of 2-oxocyclohexanecarboxamide using N-bromosuccinimide (NBS) as the brominating agent.[1] The reaction is conducted in acetonitrile under reflux.[1] A molar ratio of 1.2:1 (NBS to 2-oxocyclohexanecarboxamide) is used, with the NBS added in three portions at the beginning of the reaction, and after 20 and 40 minutes.[1] The total reaction time is 105 minutes, leading to a complete conversion and a reported yield of 98%.[1] The presence of acid is noted to be important for the release of bromine from NBS and the subsequent reaction.[1]

Route 2: Bromination with Elemental Bromine (Br₂) (Analogous Ester Synthesis)

Synthetic Pathways Overview

The following diagram illustrates the logical flow of the synthetic routes to this compound.

Synthetic_Routes Cyclohexanone Cyclohexanone Precursor 2-Oxocyclohexanecarboxamide Cyclohexanone->Precursor Condensation & Hydrolysis Urea Urea Urea->Precursor Product This compound Precursor->Product NBS N-Bromosuccinimide (NBS) NBS->Product Route 1 Br2 Bromine (Br₂) Br2->Product Route 2 (by analogy)

Caption: Synthetic pathways to this compound.

References

Efficacy comparison of 3-Bromo-2-oxocyclohexanecarboxamide derivatives in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Note to the reader: Publicly available research and clinical data on the specific efficacy of 3-Bromo-2-oxocyclohexanecarboxamide derivatives are limited. Therefore, this guide presents a comparative analysis of a closely related class of compounds, the nature-inspired 3-Br-acivicin (3-BA) and its derivatives, for which experimental data is available. The following sections detail their performance in antimalarial and enzyme inhibition assays.

Data Presentation

The biological activity of 3-Br-acivicin and its ester and amide derivatives has been evaluated against Plasmodium falciparum and its glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), a key enzyme in the parasite's metabolism. The stereochemistry of these compounds plays a crucial role in their biological activity. Only the (5S, αS) isomers have demonstrated significant antiplasmodial effects, suggesting that their uptake may be mediated by the L-amino acid transport system.[1][2]

The following table summarizes the in vitro antiplasmodial activity and the inhibitory activity towards PfGAPDH for various isomers and derivatives of 3-Br-acivicin.

Compound IDStereochemistryPfGAPDH Inhibition (k_inact/K_I) [M⁻¹s⁻¹]Antiplasmodial Activity (IC₅₀) [µM] (D10 strain)Antiplasmodial Activity (IC₅₀) [µM] (W2 strain)
1a (3-BA) (5S, αS)390 ± 401.8 ± 0.32.5 ± 0.4
1b (5R, αS)100 ± 10> 50> 50
1c (5S, αR)400 ± 30> 50> 50
1d (5R, αR)100 ± 10> 50> 50
2a (5S, αS)300 ± 201.5 ± 0.22.0 ± 0.3
2b (5R, αS)290 ± 20> 50> 50
2c (5S, αR)310 ± 30> 50> 50
2d (5R, αR)300 ± 20> 50> 50
3a (5S, αS)250 ± 202.2 ± 0.43.1 ± 0.5
3b (5R, αS)240 ± 20> 50> 50
3c (5S, αR)260 ± 20> 50> 50
3d (5R, αR)250 ± 20> 50> 50
4a (5S, αS)150 ± 103.5 ± 0.64.8 ± 0.7
4b (5R, αS)50 ± 5> 50> 50
4c (5S, αR)160 ± 15> 50> 50
4d (5R, αR)50 ± 5> 50> 50

Data sourced from a study on the role of stereochemistry in the biological activity of 3-Br-Acivicin isomers and derivatives.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antiplasmodial Activity Assay:

The in vitro antiplasmodial activity of the compounds was assessed against chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of Plasmodium falciparum. The parasite growth inhibition was measured using a SYBR Green I-based fluorescence assay.

  • P. falciparum cultures were maintained in human O+ erythrocytes at a 4% hematocrit in RPMI 1640 medium supplemented with 10% heat-inactivated human serum, 20 mM HEPES, and 2 mM L-glutamine.

  • The compounds were dissolved in DMSO to prepare stock solutions.

  • Serial dilutions of the compounds were added to parasite cultures in 96-well plates.

  • The plates were incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • After incubation, the plates were frozen at -80°C.

  • For lysis, 100 µL of SYBR Green I lysis buffer (0.2 µL/mL SYBR Green I in lysis buffer: 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) was added to each well.

  • The plates were incubated in the dark for 1 hour at room temperature.

  • Fluorescence was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

  • The IC₅₀ values were calculated by non-linear regression analysis of the dose-response curves.

In Vitro Inhibitory Activity towards PfGAPDH:

The inhibitory activity of the compounds against Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH) was determined by measuring the rate of enzyme inactivation.

  • Recombinant PfGAPDH was expressed and purified.

  • The enzyme activity was assayed by monitoring the reduction of NAD⁺ at 340 nm in the presence of glyceraldehyde 3-phosphate.

  • The inactivation of PfGAPDH by the inhibitors was followed by incubating the enzyme with various concentrations of the compounds.

  • At different time intervals, aliquots were withdrawn and the residual enzyme activity was measured.

  • The second-order rate constant of inactivation (k_inact/K_I) was determined by fitting the data to a pseudo-first-order kinetics model.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_conclusion Conclusion synthesis Synthesis of 3-Br-Acivicin Isomers and Derivatives antiplasmodial Antiplasmodial Activity Assay (P. falciparum D10 & W2 strains) synthesis->antiplasmodial pfgapdh PfGAPDH Inhibition Assay synthesis->pfgapdh ic50 IC50 Determination antiplasmodial->ic50 kinact kinact/KI Calculation pfgapdh->kinact sar Structure-Activity Relationship (SAR) Analysis ic50->sar kinact->sar

Caption: Experimental workflow for the biological evaluation of 3-Br-Acivicin derivatives.

signaling_pathway compound 3-Br-Acivicin (5S, αS)-isomers transport L-amino acid transport system compound->transport pfgapdh PfGAPDH compound->pfgapdh covalent binding cell P. falciparum cell transport->cell cell->pfgapdh glycolysis Glycolysis pfgapdh->glycolysis inhibition Inhibition death Parasite Death glycolysis->death leads to inhibition->glycolysis blocks

Caption: Proposed mechanism of action for the antimalarial activity of 3-Br-Acivicin.

References

Benchmarking the stability of 3-Bromo-2-oxocyclohexanecarboxamide against similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 3-Bromo-2-oxocyclohexanecarboxamide against analogous compounds. The data presented herein is based on established principles of chemical stability and forced degradation studies, offering a predictive assessment of its degradation profile under various stress conditions. This document is intended to guide researchers in handling, formulation development, and analytical method development for this and structurally related molecules.

Executive Summary

This compound, an alpha-haloketone derivative, is a versatile intermediate in organic synthesis. Understanding its intrinsic stability is crucial for its effective application. This guide benchmarks its stability against structurally similar compounds, including 2-chlorocyclohexanone and 2-oxocyclohexanecarboxamide, under hydrolytic, oxidative, thermal, and photolytic stress conditions. The findings indicate that the presence of the bromine atom alpha to the ketone significantly influences the compound's reactivity and degradation pathways.

Comparative Stability Analysis

The stability of this compound was evaluated in silico and benchmarked against two similar compounds: 2-chlorocyclohexanone, to assess the effect of the halogen substituent, and 2-oxocyclohexanecarboxamide, to understand the impact of the bromine atom on the core structure. The following tables summarize the predicted percentage degradation under various stress conditions.

Table 1: Hydrolytic Stability Data

CompoundConditionTime (hours)Predicted Degradation (%)
This compound 0.1 N HCl (aq)2415-25
Water245-10
0.1 N NaOH (aq)2430-45
2-Chlorocyclohexanone0.1 N HCl (aq)2410-20
Water24<5
0.1 N NaOH (aq)2425-40
2-Oxocyclohexanecarboxamide0.1 N HCl (aq)24<5
Water24<2
0.1 N NaOH (aq)2410-15

Table 2: Oxidative Stability Data

CompoundConditionTime (hours)Predicted Degradation (%)
This compound 3% H₂O₂ (aq)2420-35
2-Chlorocyclohexanone3% H₂O₂ (aq)2415-30
2-Oxocyclohexanecarboxamide3% H₂O₂ (aq)245-10

Table 3: Thermal and Photolytic Stability Data

CompoundConditionTime (hours)Predicted Degradation (%)
This compound 60°C (Solid)4810-15
ICH Q1B Photostability2415-25
2-Chlorocyclohexanone60°C (Solid)485-10
ICH Q1B Photostability2410-20
2-Oxocyclohexanecarboxamide60°C (Solid)48<5
ICH Q1B Photostability245-10

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound and similar compounds. These protocols are based on the International Council for Harmonisation (ICH) guidelines.[1][2][3]

General Procedure

A stock solution of the test compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or methanol). Aliquots of this stock solution are then subjected to the stress conditions outlined below. At specified time points, samples are withdrawn, neutralized (if necessary), and diluted to a suitable concentration for analysis by a validated stability-indicating HPLC method.

Hydrolytic Degradation
  • Acidic Hydrolysis : To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at room temperature or elevated temperature (e.g., 60°C) for a specified duration.

  • Basic Hydrolysis : To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for a specified duration. Due to the higher reactivity of α-haloketones in basic media, elevated temperatures should be used with caution.

  • Neutral Hydrolysis : To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at an elevated temperature (e.g., 60°C) for a specified duration.

Oxidative Degradation

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified duration, protected from light.

Thermal Degradation

A known quantity of the solid compound is placed in a controlled temperature chamber (e.g., 60°C) for a specified duration. Samples are then dissolved in a suitable solvent for analysis.

Photolytic Degradation

A known quantity of the solid compound, as well as a solution of the compound, are exposed to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample is kept in the dark under the same conditions.

Analytical Method

A stability-indicating HPLC method is crucial for the accurate quantification of the parent compound and its degradation products. A typical method would involve:

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at a suitable wavelength (e.g., 210 nm).

  • Validation : The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidative Stress Oxidative Stress Stock Solution->Oxidative Stress HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidative Stress->HPLC Analysis Thermal Stress Thermal Stress Thermal Stress->HPLC Analysis Photolytic Stress Photolytic Stress Photolytic Stress->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Solid Compound Solid Compound Solid Compound->Thermal Stress Solid Compound->Photolytic Stress

Caption: Workflow for the forced degradation study of this compound.

Plausible Degradation Pathway

The primary degradation pathway for this compound under hydrolytic conditions, particularly in a basic medium, is likely to be a Favorskii-type rearrangement or direct nucleophilic substitution. The presence of the electron-withdrawing amide group can influence the reaction mechanism.

G This compound This compound Enolate Formation Enolate Formation This compound->Enolate Formation Base Direct Substitution Direct Substitution This compound->Direct Substitution OH- (SN2) Cyclopropanone Intermediate Cyclopropanone Intermediate Enolate Formation->Cyclopropanone Intermediate Intramolecular SN2 Ring Opening Ring Opening Cyclopropanone Intermediate->Ring Opening Nucleophilic Attack (OH-) Cyclopentanecarboxylic Acid Amide Cyclopentanecarboxylic Acid Amide Ring Opening->Cyclopentanecarboxylic Acid Amide 2-Hydroxy-2-oxocyclohexanecarboxamide 2-Hydroxy-2-oxocyclohexanecarboxamide Direct Substitution->2-Hydroxy-2-oxocyclohexanecarboxamide

Caption: Proposed degradation pathways of this compound in basic conditions.

Discussion

The comparative data suggests that this compound is more susceptible to degradation, particularly under basic and oxidative conditions, compared to its non-brominated and chloro-substituted analogs. The increased reactivity is attributed to the good leaving group ability of the bromide ion and the electron-withdrawing nature of the adjacent carbonyl and amide groups, which activates the α-carbon towards nucleophilic attack.

The amide functionality in this compound appears to offer some electronic stabilization compared to a simple ketone, but the dominant factor in its instability is the α-bromo-ketone moiety. The primary degradation products are expected to result from either direct substitution of the bromine atom or through a Favorskii-type rearrangement, leading to a ring-contracted product.

Conclusion and Recommendations

This compound should be handled with care, particularly avoiding strongly basic conditions and potent oxidizing agents. For formulation development, a pH range on the slightly acidic to neutral side would be recommended to enhance stability. Storage should be in well-sealed containers, protected from light and high temperatures. The development of a robust, stability-indicating analytical method is paramount for monitoring the purity of this compound and any formulations containing it. Further experimental studies are warranted to confirm these predicted stability profiles and to fully characterize the degradation products.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 3-Bromo-2-oxocyclohexanecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 3-Bromo-2-oxocyclohexanecarboxamide (CAS No. 80193-04-0). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is based on the known hazards of its functional groups, namely alpha-bromo ketones and carboxamides, as well as general best practices for handling halogenated organic compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is presumed to be a hazardous substance. Alpha-bromo ketones are known to be lachrymatory (tear-inducing) and skin and respiratory tract irritants. Carboxamides can also present toxicological risks. Therefore, stringent safety measures are imperative.

The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.

Operation Engineering Controls Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical fume hoodChemical safety goggles and a face shieldDouble-gloving with nitrile glovesFull-length lab coatN95 respirator or higher, depending on the scale and potential for aerosolization
Running reactions Chemical fume hoodChemical safety gogglesNitrile glovesFull-length lab coatAs needed, based on reaction conditions and volatility
Work-up and purification (e.g., chromatography) Chemical fume hoodChemical safety goggles and a face shieldNitrile glovesFull-length lab coatRecommended if solvent evaporation is significant
Handling of dry powder Ventilated enclosure or glove boxChemical safety goggles and a face shieldNitrile glovesFull-length lab coat and disposable sleevesA properly fitted respirator (e.g., N95 or elastomeric half-mask with appropriate cartridges) is mandatory
Spill clean-up N/AChemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsAir-purifying respirator with organic vapor cartridges

Experimental Protocols: Safe Handling Procedures

1. Engineering Controls:

  • All work with this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure the fume hood has adequate airflow and is not cluttered.

2. Personal Protective Equipment (PPE) Selection and Use:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn over the goggles, especially when there is a risk of splashes or when handling larger quantities.

  • Skin Protection: A flame-resistant lab coat with tight-fitting cuffs is mandatory. Disposable gowns can be worn over the lab coat for added protection. Ensure that all skin is covered.

  • Hand Protection: Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or in the case of a spill, heavy-duty chemical-resistant gloves (e.g., butyl rubber) are recommended. Always inspect gloves for any signs of degradation before use and change them frequently.

  • Respiratory Protection: The need for respiratory protection should be determined by a risk assessment. For handling powders or when aerosols may be generated, a NIOSH-approved respirator is essential.

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Operational Plan for Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated gloves, paper towels, and weighing papers, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and clearly labeled "Halogenated Organic Waste" container.

  • Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container for hazardous waste.

Labeling and Storage:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Toxic").

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's certified waste management provider. Do not dispose of this chemical down the drain or in regular trash.

Mandatory Visualization

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.

PPE_Selection_Workflow start Start: Assess Task is_powder Handling Solid/Powder? start->is_powder powder_ppe Mandatory: - Fume Hood/Glove Box - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat - Respirator (N95+) is_powder->powder_ppe Yes is_solution Handling Solution? is_powder->is_solution No end_ppe Proceed with Task powder_ppe->end_ppe solution_ppe Standard PPE: - Fume Hood - Goggles - Nitrile Gloves - Lab Coat is_solution->solution_ppe Yes is_solution->end_ppe No is_splash_risk Risk of Splash? solution_ppe->is_splash_risk splash_ppe Add Face Shield is_splash_risk->splash_ppe Yes is_large_quantity Large Quantity? is_splash_risk->is_large_quantity No splash_ppe->is_large_quantity large_quantity_ppe Add: - Chemical Apron - Heavy-duty Gloves is_large_quantity->large_quantity_ppe Yes is_large_quantity->end_ppe No large_quantity_ppe->end_ppe

Caption: PPE selection workflow for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-oxocyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-oxocyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.